Hexafluoropropylene oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXOWRDDHCDTE-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Related CAS |
75266-03-4, 25038-02-2 | |
| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |
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| Record name | Poly(hexafluoropropylene oxide) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6029177 | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
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Molecular Weight |
166.02 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
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| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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| Record name | Trifluoro(trifluoromethyl)oxirane | |
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Boiling Point |
-18 °F at 760 mmHg (NTP, 1992) | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
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CAS No. |
428-59-1, 25038-02-2 | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
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| Record name | Hexafluoropropylene oxide | |
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| Record name | Trifluoro(trifluoromethyl)oxirane | |
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| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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| Record name | Trifluoro(trifluoromethyl)oxirane | |
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| Record name | Trifluoro(trifluoromethyl)oxirane | |
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| Record name | Hexafluoropropylene oxide, homopolymer | |
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| Record name | PERFLUOROPROPYLENE OXIDE | |
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| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |
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Melting Point |
-200 °F (NTP, 1992) | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Advanced Synthetic Methodologies for Hexafluoropropylene Oxide
Direct Epoxidation of Hexafluoropropene (B89477)
The direct epoxidation of HFP represents the most straightforward approach to synthesizing HFPO. This process involves the direct reaction of HFP with an oxidizing agent to form the desired epoxide. Methodologies are broadly categorized into liquid-phase and gas-phase strategies, each with distinct advantages and challenges.
Liquid-Phase Oxidation Techniques
Liquid-phase oxidation is a well-established method for HFPO production, often favored for its potential to achieve high conversion rates and selectivity under controlled conditions. mdpi.comgoogle.com
The industrial production of HFPO has predominantly relied on the liquid-phase oxidation of HFP using molecular oxygen. mdpi.compsecommunity.org This process is typically conducted under high pressure, which enhances the solubility of the gaseous reactants in the liquid phase, thereby facilitating the reaction. mdpi.com While effective, this method necessitates sophisticated high-pressure equipment and can be challenging to operate in a continuous fashion. mdpi.compsecommunity.org The reaction is often carried out in a batch-fed reactor at temperatures ranging from 130 to 170°C. bibliotekanauki.pl Research has shown that temperatures below approximately 155°C are generally insufficient for the epoxidation of HFP to HFPO, while temperatures exceeding 170°C can lead to the decomposition of the formed epoxide. scispace.com
A study investigating the pressure oxidation of HFP in a batch-fed reactor demonstrated the significant influence of temperature and solvent on the yield of HFPO. bibliotekanauki.pl The findings indicated that to achieve a good yield, the oxidation reaction should be conducted within the 160–170°C temperature range. bibliotekanauki.plscispace.com
Nucleophilic epoxidation offers an alternative route to HFPO, utilizing reagents such as sodium hypochlorite (B82951) and hydrogen peroxide. mdpi.comaiche.org These methods, while historically used, are becoming less common due to environmental concerns associated with the wastewater generated. mdpi.compsecommunity.org The reaction with sodium hypochlorite is typically performed in a two-phase system consisting of an aqueous phase containing the hypochlorite and an organic phase. googleapis.comgoogle.com This process can be enhanced by the use of a phase-transfer catalyst, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, to facilitate the transfer of the reactive species between the two phases. googleapis.comgoogle.comgoogle.com
The epoxidation of perfluoroalkenes with sodium hypochlorite in a mixture of aqueous acetonitrile (B52724) or other aprotic solvents can proceed with retention of the original alkene's configuration. thieme-connect.de However, the reaction can be difficult to control, and increasing the conversion of HFP often leads to a decrease in the selectivity for HFPO. googleapis.com
Hydrogen peroxide has also been investigated as an oxidant for HFP epoxidation. mdpi.comaiche.org However, like hypochlorite-based methods, these processes can be economically and environmentally unfavorable. aiche.org
The choice of solvent is a critical parameter in the liquid-phase epoxidation of HFP, significantly impacting reaction rates and product yields. A variety of solvents have been explored, including hydrofluoroethers and carbon tetrachloride. bibliotekanauki.plgoogle.com In the molecular oxygen liquid-phase oxidation method, a mixture of perfluoropolyethers and fluorocarbons has been used as the solvent. google.com
One study systematically investigated the influence of different solvents on the oxidation of HFP to HFPO. scispace.com The results, summarized in the table below, highlight the superior performance of 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) as a solvent, which afforded an HFPO yield of approximately 83%. bibliotekanauki.plscispace.com In contrast, the use of carbon tetrachloride resulted in a significantly lower yield of 44%, which was attributed to the poor solubility of both HFP and HFPO in this solvent. scispace.com The use of hydrofluoroether solvents has also been documented. fluoryx.com
| Solvent | HFPO Yield (%) |
| 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) | ~83 |
| Carbon Tetrachloride | 44 |
Data sourced from a study on the oxidation of HFP to HFPO. scispace.com
Nucleophile-Initiated Epoxidations (e.g., Sodium Hypochlorite, Hydrogen Peroxide)
Gas-Phase Direct Epoxidation Strategies
Gas-phase direct epoxidation of HFP with molecular oxygen is an attractive alternative to liquid-phase methods due to its cleaner and simpler reaction system, which avoids the use of large quantities of organic solvents. mdpi.comaiche.org This approach is considered a promising direction for industrial applications. mdpi.com
Significant research has focused on developing effective catalysts for the gas-phase epoxidation of HFP. Various metal-based catalysts, including those based on silver (Ag) and copper (Cu), supported on porous materials like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), have been investigated. mdpi.com
A notable development is the use of a Cu-impregnated HZSM-5 zeolite (Cu/HZ) catalytic system. mdpi.compsecommunity.org This system has demonstrated superior catalytic performance for the direct epoxidation of HFP with molecular oxygen compared to other porous medium-supported Cu catalysts. mdpi.compsecommunity.org A study reported achieving a maximum HFPO yield of 35.6% over a Cu/HZ catalyst with a 1 wt% Cu loading, prepared at 350 °C. mdpi.com The interaction between Cu²⁺ ions and the acidic sites of the HZSM-5 support is believed to be crucial for the enhanced catalytic activity. mdpi.com
Silver-based catalysts, such as Ag/γ-Al₂O₃, have also been explored. mdpi.comresearchgate.net One study reported a selectivity of up to 41.1% for HFPO using an Ag/γ-Al₂O₃ catalyst, although the yield was relatively low at 5.06%. mdpi.comresearchgate.net The addition of cesium (Cs) as a promoter was found to improve both the conversion and selectivity. mdpi.comresearchgate.net For instance, a 10%Ag/γ-Al₂O₃ catalyst at 150 °C showed a conversion of 14.2% and a selectivity of 40.2%, which increased to 16.5% and 47.8%, respectively, with Cs doping. mdpi.com
The table below presents a comparison of the performance of different catalytic systems in the gas-phase epoxidation of HFP.
| Catalyst System | Support | Promoter | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) |
| 1 wt% Cu | HZSM-5 | - | 180 | 47.6 | 77.6 | 35.6 |
| 10% Ag | γ-Al₂O₃ | - | 150 | 14.2 | 40.2 | 5.06 |
| 10% Ag | γ-Al₂O₃ | Cs | 150 | 16.5 | 47.8 | 7.89 |
| 10% CuO | SiO₂ | Cs | - | 35.5 | 51.4 | - |
Data compiled from studies on gas-phase HFP epoxidation. mdpi.comresearchgate.net
Influence of Catalyst Characteristics on Reaction Performance
The performance of catalysts in the gas-phase epoxidation of hexafluoropropylene (HFP) is critically dependent on their physical and chemical properties, including the choice of support material, the loading of active metals, and the calcination temperature used in their preparation.
Support Effects: The material used as a catalyst support significantly influences catalytic activity. In a study comparing various supports for copper-based catalysts in HFP epoxidation, HZSM-5 zeolite was found to provide superior performance over other porous media. mdpi.com The unique porous structure and acidic properties of HZSM-5 appear to be beneficial for the reaction. mdpi.com Another catalytic system studied for this reaction is silver supported on gamma-alumina (Ag/γ-Al₂O₃). researchgate.net
Metal Loading: The concentration of the active metal on the support is a crucial parameter. For Cu/HZSM-5 catalysts, a lower copper loading of 1 wt% resulted in significantly higher catalytic performance compared to a 5 wt% loading, when both were calcined at 350 °C. mdpi.com This suggests that a high dispersion of active sites, potentially as isolated Cu²⁺ ions, is preferable to larger copper oxide particles for achieving a high yield of hexafluoropropylene oxide (HFPO). mdpi.com
| Catalyst | Cu Loading (wt%) | Calcination Temperature (°C) | HFPO Yield (%) |
|---|---|---|---|
| Cu/HZ-350 | 1 | 350 | 35.6 |
| Cu/HZ-500 | 1 | 500 | 16.3 |
| Cu/HZ-750 | 1 | 750 | 18.3 |
Optimization of Gaseous Reaction Conditions
Optimizing gaseous reaction conditions, such as temperature and feed ratios, is essential for maximizing the yield and selectivity of HFPO in both catalytic and non-catalytic systems.
Feed Ratios: The molar ratio of reactants, specifically HFP to oxygen (O₂), significantly affects reaction outcomes. For the non-catalytic process, an optimal HFP/O₂ molar feed ratio of 1.34 mol/mol was identified for maximizing selectivity. researchgate.net A separate optimization for yield found a slightly different optimum ratio of 1.16 mol/mol. researchgate.net In studies of the catalytic epoxidation using a Cu/HZSM-5 system, a feed ratio of HFP to O₂ of 2:1 was utilized. mdpi.com These findings underscore the need to balance the reactant stoichiometry to favor the formation of HFPO over side products.
| Optimization Target | Temperature (K) | HFP/O₂ Molar Feed Ratio (mol/mol) | Space-Time (s) | Result |
|---|---|---|---|---|
| Maximum Selectivity | 478.2 | 1.34 | 113 | 55.81% Selectivity |
| Maximum Yield | 483.2 | 1.16 | 121 | 40.1% Yield |
| Combined Optimum | 480 | 1.21 | 118 | 56% Selectivity & 40% Yield |
Reactor Design and Process Engineering for Continuous Gas-Phase Production
The transition from laboratory-scale synthesis to industrial production of HFPO necessitates sophisticated reactor design and process engineering. The goal is to create a continuous, efficient, and safe manufacturing process.
For the continuous gas-phase production of HFPO, a modular coil-type reactor constructed from drawn copper tubing has been proposed. researchgate.net This design can accommodate the long residence times (up to 120 seconds) required to achieve high HFP conversion (70%) and a substantial HFPO yield (40%). researchgate.net Another experimental setup for gas-phase oxidation employed a long tubular reactor made of a nickel-chromium-iron alloy with a length of 114.3 meters and a small nominal diameter (1/8-inch) to study the reaction kinetics. researchgate.net For catalytic processes, a fixed-bed reactor is a common design. One such reactor consisted of a stainless-steel tube (50 cm long, 1 cm inner diameter) placed within an aluminum heating jacket to maintain a constant temperature. mdpi.com
Alternative and Emerging Synthetic Routes
Beyond conventional oxidation methods, researchers are exploring alternative synthetic pathways for HFPO and related fluorochemicals that may offer advantages in terms of simplicity, efficiency, or environmental impact.
Electrochemical Synthesis Approaches
Electrochemical methods, such as the Kolbe synthesis, represent an emerging area of interest for producing fluorinated compounds. fluorine1.ru This method involves the anodic dimerization of monocarboxylic acids with simultaneous decarboxylation. fluorine1.ru While not a direct synthesis of HFPO, it is used for the synthesis of perfluoropolyethers from acids derived from HFPO. This electrosynthesis route is noted for not requiring complex apparatus and often results in a high yield of the dimerized products. fluorine1.ru The process relies on the electrochemical generation of alkyl radicals from carboxylic acids. fluorine1.ru
Photo-Initiated Oxidation Processes
The use of light to initiate the oxidation of HFP is another alternative synthetic route. A method for oxidizing HFP to HFPO under the initiation of light has been reported. google.com Photo-initiated processes can sometimes offer milder reaction conditions compared to thermally driven reactions. The mechanism involves the use of photons to generate reactive species that then participate in the oxidation of the HFP double bond.
Challenges and Innovations in this compound Synthesis Efficiency
The synthesis of HFPO is accompanied by several challenges, which drive continuous innovation in the field. A primary challenge of traditional liquid-phase industrial methods is that they often operate under high pressure and require sophisticated equipment, making continuous production difficult. mdpi.com Furthermore, older methods can generate significant waste and have a higher environmental impact. mdpi.compmarketresearch.com
A major innovation is the shift towards continuous gas-phase direct epoxidation using molecular oxygen. mdpi.com This approach is considered a cleaner and simpler reaction system. mdpi.com Innovations in process engineering, particularly in product separation, have also been crucial. The development of a process combining CO₂ gas stripping with distillation enables the efficient recovery of high-purity HFPO and the recycling of unreacted HFP, which is vital for economic viability. researchgate.net
Mitigation of Explosive Peroxide Formation
The synthesis of epoxides, particularly through oxidation, carries the inherent risk of forming unstable and potentially explosive peroxide intermediates. Traditional methods for HFPO synthesis have utilized oxidizing agents like hydrogen peroxide, organic peroxides, and hypohalites. aiche.orgresearchgate.net These processes are often considered economically and environmentally unfavorable and can be hazardous. aiche.orgresearchgate.net For instance, the photo-initiated low-temperature oxidation of HFP has been used to produce perfluoropolyether polyperoxides. aiche.org
Modern approaches aim to mitigate these risks by moving away from reagents that readily form explosive compounds. Key strategies include:
Avoiding Peroxide-Based Oxidants: Shifting from hydrogen peroxide and organic peroxides to molecular oxygen or sodium hypochlorite reduces the direct introduction of unstable peroxide-forming agents into the reaction. mdpi.combibliotekanauki.pl While methods using hypochlorite are common, they are typically reserved for smaller-scale preparations. bibliotekanauki.pl
Gas-Phase Epoxidation: The direct gas-phase epoxidation of HFP with molecular oxygen is an inherently safer route as it avoids large quantities of organic solvents and potentially explosive peroxide solutions. aiche.orgresearchgate.net This method, however, requires careful control of reaction conditions to prevent decomposition of the HFPO product at the high temperatures needed for thermal initiation. aiche.org
Process Control: In liquid-phase oxidation, a decrease in selectivity towards HFPO at higher oxygen concentrations is attributed to the competitive formation of peroxy radicals. aiche.org Therefore, precise control over the concentration of oxygen is crucial. Similarly, in gas-phase reactions, controlling temperature is critical as HFPO begins to decompose at approximately 160 °C. mdpi.com
Catalyst Selection: The development of specific catalysts allows reactions to proceed under milder and more controlled conditions, reducing the likelihood of runaway reactions that could lead to the formation and accumulation of hazardous species. mdpi.comnumberanalytics.com
A study on the oxidation of HFP to HFPO found that at temperatures above 170°C, the formed epoxide becomes unstable and decomposes. bibliotekanauki.pl Conversely, at temperatures below 155°C, the epoxidation was not observed, highlighting the narrow operational window for safe and effective synthesis. bibliotekanauki.pl
By-product Formation Control and Selectivity Enhancement (e.g., Hexafluoroacetone)
A significant challenge in HFPO synthesis is controlling the formation of by-products, which lowers the yield and complicates purification. fluoryx.comgoogle.com The primary raw material, HFP, can be converted into several undesired compounds, and the HFPO product itself can undergo rearrangement to form others. fluoryx.com
Key by-products include:
Hexafluoroacetone (B58046) (HFA): HFPO can isomerize to HFA, a toxic chemical, in the presence of Lewis acids. chemours.comfluorine1.ru This rearrangement can be catalyzed by corrosion by-products in storage containers, necessitating the use of inhibitors like toluene (B28343) or storage in stainless steel vessels. chemours.com
Carbonyl Fluoride (B91410) (COF2) and Trifluoroacetyl Fluoride (CF3COF): These are major by-products in the gas-phase oxidation of HFP. researchgate.neticm.edu.pl
Degradation Products: During oxidation with hypochlorite, HFP and HFPO can decompose into fluoride ions, carbon dioxide, oxalate, and trifluoroacetate.
Several strategies are employed to enhance selectivity towards HFPO and control by-product formation:
Flow Reactors: Using a flow reactor system can minimize the formation of by-products, although it may result in the incomplete conversion of HFP. fluoryx.com
Catalyst Development: The choice of catalyst is critical. For the gas-phase epoxidation of HFP, catalysts based on copper and silver have been investigated. mdpi.com A Cu-impregnated HZSM-5 zeolite catalyst has demonstrated high selectivity for HFPO. mdpi.com In the isomerization of HFPO to HFA, catalysts like antimony pentafluoride or chromium (III) compounds are used intentionally, so avoiding such catalytic conditions is key to preserving HFPO. fluorine1.rugoogle.com
Reaction Condition Optimization: Selectivity is highly sensitive to reaction parameters. In the non-catalytic gas-phase oxidation of HFP, optimizing temperature, pressure, and reactant molar ratios is crucial. One study identified optimal conditions of 480 K and a HFP/O₂ molar feed ratio of 1.21 to achieve a combined HFPO selectivity and yield of 56% and 40%, respectively. researchgate.net Another study using a copper-coiled tube reactor achieved up to 70% conversion and 40% yield. mdpi.com
The following table summarizes research findings on selectivity under various conditions:
| Catalyst/Method | Oxidizing Agent | HFP Conversion (%) | HFPO Selectivity (%) | Key By-products | Reference |
| Ag/γ-Al₂O₃ | Molecular Oxygen | 14.2 | 40.2 | - | mdpi.com |
| Cs-doped 10%CuO/SiO₂ | Molecular Oxygen | 35.5 | 51.4 | - | mdpi.com |
| Cu₁/HZSM-5 | Molecular Oxygen | 19.3 | 77.6 | Other oxidation products | mdpi.com |
| Non-catalytic tubular reactor | Gaseous Oxygen | - | 55.81 | Carbonyl fluoride, Trifluoroacetyl fluoride | researchgate.net |
| Hypochlorite in two-phase system | Sodium Hypochlorite | - | >70 | F⁻, CO₂, oxalate, trifluoroacetate | |
| Antimony Pentafluoride | - | 99 (HFPO to HFA) | 99 (Yield of HFA) | Tetrafluoroethylene (B6358150), Carbonyl fluoride | fluorine1.ru |
Solvent Selection for Environmental and Process Efficiency
The choice of solvent in HFPO synthesis significantly impacts process efficiency, safety, and environmental footprint. bibliotekanauki.pl Historically, solvents like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) and carbon tetrachloride were used. icm.edu.pl However, due to their ozone-depleting properties and toxicity, modern processes utilize greener alternatives.
Environmentally Friendly Alternatives: Research has focused on replacing conventional halogenated solvents with more environmentally benign options. Hydrofluoroethers (HFEs) have emerged as promising replacements for CFC-113. Studies have shown that HFEs such as C₄F₉OCH₃ and C₄F₉OC₂H₅ can be used in two-phase systems with sodium hypochlorite to produce HFPO with high yields and selectivity. For example, a C₄F₉OCH₃–water two-phase system can produce HFPO with over 70% selectivity and a 40% yield. Other synthesis routes use a mixture of perfluoropolyethers and fluorocarbons as the solvent. google.com
Process Efficiency and Solvent Stability: The solvent must not only be environmentally acceptable but also facilitate an efficient reaction. The solvent choice can influence reactant solubility and stability. For instance, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile has been shown to cause rapid degradation of HFPO-dimer acid ("GenX"), a derivative of HFPO. researchgate.netnih.gov This indicates that such solvents could be unsuitable for the synthesis or handling of HFPO itself, as they may promote unwanted side reactions. researchgate.net In contrast, solvents like water, methanol (B129727), and ethanol (B145695) showed no significant degradation of the analyte. nih.gov
The following table compares different solvents used in HFPO synthesis:
| Solvent | Oxidizing Agent | System Type | Achieved HFPO Yield/Selectivity | Environmental/Process Notes | Reference |
| Hydrofluoroethers (e.g., C₄F₉OCH₃) | Sodium Hypochlorite | Two-phase (HFE-water) | >40% Yield, >70% Selectivity | Potential replacement for CFC-113; lower ozone depletion and global warming potential. | |
| CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) | Sodium Hypochlorite | Two-phase | - | Ozone-depleting substance; use is phased out. | |
| Carbon Tetrachloride | Molecular Oxygen | Liquid phase | - | Toxic and ozone-depleting. | icm.edu.pl |
| Acetonitrile | Sodium Hypochlorite | Aqueous-organic | Low selectivity (~10%) reported in early studies. | Can cause degradation of related PFAS compounds. | google.comnih.gov |
| Perfluoropolyethers and Fluorocarbon Mixture | Molecular Oxygen | Liquid phase | - | Used in a liquid-phase oxidation method. | google.com |
| Dimethyl Sulfoxide (DMSO) | - | - | - | Unsuitable for related compounds (HFPO-DA) due to rapid degradation. | researchgate.netnih.gov |
Fundamental Reaction Mechanisms of Hexafluoropropylene Oxide
Nucleophilic Ring-Opening Reactions
The epoxide ring of hexafluoropropylene oxide (HFPO) is susceptible to attack by nucleophiles, leading to ring-opening and the formation of a variety of derivatives. This reactivity is a cornerstone of its industrial utility, particularly in the synthesis of fluoropolymers and other organofluorine compounds. chemours.com
A notable and extensively studied aspect of HFPO's reactivity is the regioselectivity of nucleophilic attack. mdpi.comnih.gov Contrary to general principles for epoxides under neutral or basic conditions, where attack occurs at the less sterically hindered carbon, nucleophiles preferentially attack the more sterically hindered carbon in HFPO. mdpi.comnih.gov
In the case of this compound, nucleophilic attack predominantly occurs at the β-carbon atom, which is substituted with a trifluoromethyl (CF3) group, rather than the α-carbon, which is substituted with a fluorine atom. mdpi.comnih.govmdpi.com This "anomalous" regioselectivity is a departure from the expected behavior observed in non-fluorinated epoxides like propylene (B89431) oxide, where attack at the less hindered carbon is favored. mdpi.com
Several hypotheses have been proposed to explain this unusual reactivity:
Increased Electrophilicity : One early explanation suggested that the strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent β-carbon, making it the preferred site for nucleophilic attack. mdpi.comresearchgate.net
Lone Pair Repulsion : It was also proposed that repulsion between the lone pairs of the fluorine atom on the α-carbon and the incoming nucleophile could disfavor attack at this position. mdpi.com
C(α)-O Bond Strengthening : More recent studies, employing density functional theory (DFT) calculations, have provided strong evidence for the strengthening of the bond between the α-carbon and the oxygen atom (C(α)-O). mdpi.comnih.gov This strengthening is attributed to negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding orbital of the C-F bond. mdpi.comnih.govresearchgate.net This stronger bond increases the energy required to break it, thus favoring attack at the β-carbon. mdpi.comnih.gov
Computational studies have revealed that the energy barrier for a nucleophile, such as a fluoride (B91410) ion, to attack the more sterically hindered β-carbon is significantly lower than for an attack on the α-carbon. mdpi.com This lower energy barrier is primarily due to a lower destabilizing distortion energy needed to reach the transition state for the β-attack. mdpi.comnih.govmdpi.com
The regioselectivity of the ring-opening of HFPO is influenced by the nature of the nucleophile and the reaction conditions. mdpi.commdpi.com While the preference for attack at the β-carbon is a general trend under neutral and basic conditions, the specific outcomes can vary. mdpi.commdpi.comresearchgate.net
The choice of nucleophile plays a critical role in the subsequent reactions. For instance:
Fluoride Ions : Fluoride ions catalyze the formation of perfluorinated polyethers. The initial step is the nucleophilic attack on the central carbon atom. wikipedia.org
Alcohols : In the presence of alcohols like methanol (B129727), the reaction leads to derivatives of pentafluoropropionyl fluoride (PPF), which can then be converted to other useful building blocks. chemours.com
Amines : Nucleophilic catalysts such as amines can isomerize HFPO to PPF. chemours.com
Halogenating Reagents : Reagents like trimethylsilyl (B98337) iodide (Me3SiI) can open the ring to produce halogenated perfluoroalkyl-propionic acid derivatives. chemours.com
Reaction conditions, including the solvent and temperature, also impact the reaction pathways. For example, the isomerization of HFPO to hexafluoroacetone (B58046) is catalyzed by Lewis acids and is accelerated at higher temperatures. chemours.cn The choice of solvent can influence the reactivity of the nucleophile; for instance, in protic media, fluoride ions can be solvated and rendered less reactive. ucla.edu
| Factor | Observation | Reference |
|---|---|---|
| Regioselectivity | Nucleophiles preferentially attack the more sterically hindered β-carbon. | mdpi.comnih.gov |
| Energetics | The activation energy for attack at the β-carbon is lower than at the α-carbon. | mdpi.com |
| Underlying Cause | Strengthening of the C(α)-O bond via negative hyperconjugation. | mdpi.comnih.govresearchgate.net |
| Nucleophile Influence | Different nucleophiles (e.g., F-, alcohols, amines) lead to different product types. | chemours.comwikipedia.org |
| Condition Influence | Temperature and catalysts (e.g., Lewis acids) can promote side reactions like isomerization. | chemours.cn |
The ring-opening of this compound by a nucleophile, such as a fluoride ion, proceeds through a well-defined mechanistic pathway. wikipedia.org The initial and key step is the nucleophilic attack on the central (β) carbon atom of the epoxide ring. wikipedia.org This attack leads to the cleavage of the C-O bond and the formation of a heptafluoropropoxide anion (CF3CF2CF2O-). chemours.comwikipedia.org
This perfluoropropoxide anion is a reactive intermediate that can then participate in further reactions. chemours.comwikipedia.org For example, in the presence of excess HFPO, the newly formed alkoxide can act as a nucleophile itself, attacking another molecule of HFPO. chemours.comwikipedia.org This process can repeat, leading to the formation of oligomers or polymers, which are the basis for materials like Krytox™ lubricants. chemours.comresearchgate.net The polymerization is terminated by a process that results in an acyl fluoride, which can be subsequently hydrolyzed. wikipedia.org
Alternatively, the ring-opening can be followed by other transformations. For instance, in the presence of certain reagents, the intermediate can lead to the formation of pentafluoropropionyl fluoride (PPF). chemours.com
Regioselectivity Investigations in Nucleophilic Attack
Anomalous Regioselectivity at the More Sterically Hindered Carbon
Rearrangement Reactions of this compound
In addition to nucleophilic ring-opening reactions, this compound can undergo rearrangement reactions, most notably isomerization to hexafluoroacetone. wikipedia.orgchemours.cn
This compound can rearrange to form its isomer, hexafluoroacetone (HFA), a commercially significant fluorochemical. wikipedia.orgchemours.cn This isomerization is typically catalyzed by Lewis acids, such as antimony pentafluoride (SbF5) or even hydrogen fluoride (HF). chemours.cnwipo.intepo.org The presence of these catalysts facilitates the rearrangement of the epoxide ring into a ketone functionality. lookchem.com
This rearrangement can also be a concern during the storage of HFPO, as impurities or corrosion by-products from carbon steel containers can act as Lewis acid catalysts. chemours.cn To mitigate this, HFPO is often stored at low temperatures (below 25 °C) and may have inhibitors like toluene (B28343) added to carbon steel containers. chemours.cn The introduction of water into a storage cylinder can also lead to the formation of HFA by slowly generating HF, which then catalyzes the rearrangement. chemours.cn
Catalysis of Rearrangement by Lewis Acids
In the presence of Lewis acids, this compound undergoes a significant rearrangement to form hexafluoroacetone (HFA). wikipedia.orgchemours.com This isomerization is a crucial industrial process for producing HFA, a valuable fluorine-containing chemical intermediate. google.com
The reaction can be catalyzed by a variety of Lewis acids, including antimony pentafluoride (SbF₅), hydrogen fluoride (HF), and aluminum halides such as AlClₓF₃₋ₓ (where x = 0.05–0.3). chemours.com Solid Lewis acids like alumina (B75360) (Al₂O₃), chromium(III) oxide (Cr₂O₃), and aluminum chloride (AlCl₃) are also effective catalysts. google.comugr.es The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination weakens the carbon-oxygen bonds and facilitates the ring-opening, leading to the formation of a carbocation intermediate. Subsequent migration of a fluoride ion results in the formation of the more stable hexafluoroacetone.
The rearrangement can be a concern during the storage of HFPO, as impurities or even the material of the storage container can act as a Lewis acid catalyst, leading to the unwanted formation of HFA. wikipedia.org For instance, corrosion by-products in carbon steel containers can catalyze this rearrangement. chemours.com To mitigate this, stainless steel containers are recommended, and an inhibitor like toluene is often added to carbon steel containers. chemours.com The rate of this rearrangement is also temperature-dependent, with higher temperatures accelerating the process. chemours.com
Table 1: Lewis Acid Catalysts for HFPO Rearrangement to HFA
| Catalyst | Formula | Reference |
|---|---|---|
| Antimony Pentafluoride | SbF₅ | chemours.com |
| Hydrogen Fluoride | HF | chemours.com |
| Aluminum Halides | AlClₓF₃₋ₓ | chemours.com |
| Alumina | Al₂O₃ | google.comugr.es |
| Chromium(III) Oxide | Cr₂O₃ | google.com |
| Aluminum Chloride | AlCl₃ | google.comugr.es |
| Titanium Dioxide | TiO₂ | google.com |
Decomposition Pathways of this compound
When subjected to elevated temperatures, typically above 150°C, this compound undergoes thermal decomposition. wikipedia.orgugr.es The primary decomposition pathway involves the cleavage of the epoxide ring to yield two main products: trifluoroacetyl fluoride and difluorocarbene. wikipedia.orgchemours.com
CF₃CFCF₂O → CF₃C(O)F + :CF₂
This reaction is endothermic, with a predicted enthalpy of 23.6 kcal/mol. researchgate.netaip.org The difluorocarbene generated in this process is a highly reactive intermediate that can be trapped in situ for various synthetic applications, such as the preparation of difluorocyclopropanes. chemours.combeilstein-journals.org
Theoretical studies have investigated the kinetics and mechanism of this decomposition. Density functional theory (DFT) calculations have been employed to understand the reaction pathways and energetics. researchgate.netaip.org These studies support the formation of difluorocarbene and trifluoroacetyl fluoride as the major products. researchgate.net Another minor decomposition channel that has been considered is the formation of fluorotrifluoromethylcarbene and carbonyl fluoride. researchgate.net
The thermal stability of HFPO is a critical factor in its handling and application. The decomposition temperature dictates the upper limit for its use in various processes without significant degradation.
Table 2: Products of Thermal Decomposition of this compound
| Product | Formula | Reference |
|---|---|---|
| Trifluoroacetyl Fluoride | CF₃C(O)F | wikipedia.orgchemours.comresearchgate.netukzn.ac.za |
| Difluorocarbene | :CF₂ | wikipedia.orgchemours.comresearchgate.net |
| Carbonyl Fluoride | COF₂ | ukzn.ac.za |
| Tetrafluoroethylene (B6358150) | C₂F₄ | ukzn.ac.za |
| Hexafluorocyclopropane | c-C₃F₆ | ukzn.ac.za |
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₃F₆O |
| Hexafluoroacetone | C₃F₆O |
| Antimony Pentafluoride | SbF₅ |
| Hydrogen Fluoride | HF |
| Aluminum Chloride | AlCl₃ |
| Alumina | Al₂O₃ |
| Chromium(III) Oxide | Cr₂O₃ |
| Titanium Dioxide | TiO₂ |
| Toluene | C₇H₈ |
| Trifluoroacetyl Fluoride | C₂F₄O |
| Difluorocarbene | CF₂ |
| Fluorotrifluoromethylcarbene | C₂F₄ |
| Carbonyl Fluoride | COF₂ |
| Tetrafluoroethylene | C₂F₄ |
Polymerization and Oligomerization Chemistry of Hexafluoropropylene Oxide
Anionic Ring-Opening Polymerization (AROP) of Hexafluoropropylene Oxide
A variety of catalytic systems have been developed to effectively control the AROP of HFPO. These systems are designed to generate and sustain the propagating anionic species while minimizing side reactions.
Alkali metal fluorides are widely used as catalysts for the AROP of HFPO. google.comacs.org The catalytic activity of these fluorides is inversely related to their lattice energy, following the order CsF > KF > NaF. acs.org
Cesium Fluoride (B91410) (CsF): Due to its low lattice energy and high nucleophilicity of the fluoride ion in aprotic polar solvents, CsF is a highly active catalyst. google.comacs.org It readily initiates polymerization, but under certain conditions, it may lead to the formation of low molecular weight oligomers. acs.orgresearchgate.net For instance, the CsF/tetraglyme (B29129) system has been reported to produce oligomeric products with a number-average degree of polymerization (DPn) of less than 5. acs.orgresearchgate.netresearchgate.net
Potassium Fluoride (KF): KF offers a balance between reactivity and control, often leading to the formation of higher molecular weight polymers compared to CsF under optimized conditions. acs.orgresearchgate.net The KF/tetraglyme system, particularly in fluorinated solvents at 0 °C, has been successfully used to synthesize polymers with number-average molar masses in the range of 2500 to 3500 g/mol . acs.orgresearchgate.netresearchgate.net
Sodium Fluoride (NaF): NaF is the least active among the common alkali metal fluoride catalysts. acs.org Its use, even in the presence of an activating agent like tetraglyme, often results in the formation of only the monoadduct, CF3CF2CO2CH3, rather than a polymer. acs.orgresearchgate.net
The choice of alkali metal fluoride significantly influences both the monomer conversion and the degree of polymerization. acs.org
Table 1: Influence of Alkali Metal Fluoride Catalysts on HFPO Polymerization
| Catalyst | Relative Activity | Typical Product | Reference |
|---|---|---|---|
| Cesium Fluoride (CsF) | High | Low molecular weight oligomers (DPn < 5) | researchgate.net, acs.org |
| Potassium Fluoride (KF) | Moderate | Higher molecular weight polymers (Mn 2500-3500 g/mol) | researchgate.net, acs.org |
| Sodium Fluoride (NaF) | Low | Monoadduct (CF3CF2CO2CH3) | researchgate.net, acs.org |
To enhance the catalytic activity of alkali metal fluorides, complexing agents are often employed. These agents solvate the metal cation, thereby increasing the "nakedness" and nucleophilicity of the fluoride anion.
Tetraglyme (Tetraethylene glycol dimethyl ether): Tetraglyme is a conventional and effective complexing agent used in HFPO polymerization. acs.orgresearchgate.net It forms a complex with the alkali metal cation, which facilitates the dissolution of the fluoride salt in the reaction medium and activates the fluoride ion for initiation and propagation. acs.orgresearchgate.net The combination of an alkali metal fluoride with tetraglyme is a standard catalytic system for this polymerization. acs.orgresearchgate.net
Crown Ethers: Crown ethers are powerful complexing agents that can significantly accelerate anionic polymerizations by sequestering the metal counter-ion. rsc.org For example, 18-crown-6 (B118740) is known to enhance the reaction rate of polymerizations catalyzed by potassium salts by complexing the K+ ion. rsc.org This principle is applicable to HFPO polymerization, where the use of a crown ether can lead to the formation of "free" fluoride ions, which are highly reactive initiators. rsc.org
Tertiary amines can also function as catalysts for the oligomerization of HFPO. scispace.comresearchgate.net They are advantageous because they are generally less sensitive to moisture compared to alkali metal halides, simplifying handling procedures. scispace.com The catalytic activity of tertiary amines varies with their structure; for instance, simple trialkylamines like triethylamine (B128534) and tributylamine (B1682462) have been found to be less active catalysts. scispace.com The mechanism involves the tertiary amine acting as a nucleophile to open the HFPO ring, followed by subsequent additions of monomer units. scispace.com The process is influenced by parameters such as the type of amine, solvent, temperature, and pressure. scispace.comresearchgate.net
Table 2: Examples of Tertiary Amine Catalysts in HFPO Oligomerization
| Catalyst | Relative Activity | Note | Reference |
|---|---|---|---|
| N,N,N',N'-Tetramethylethylenediamine | Good | Investigated for producing trimers and tetramers | scispace.com |
| Triethylamine | Less Active | Simple tertiary amine | scispace.com |
| Tributylamine | Less Active | Simple tertiary amine | scispace.com |
Besides alkali metal fluorides and amines, other compounds can initiate the polymerization of HFPO.
Silver Compounds: Monovalent silver compounds, such as silver fluoride, can catalyze the polymerization. google.com Although not as common as alkali metal fluorides, they represent an alternative initiation system.
Perfluorinated Cesium Alkoxides: These compounds are effective initiators that allow for the synthesis of well-defined polymers. researchgate.net Careful control of reaction conditions using perfluorinated cesium alkoxide initiators in perfluorinated olefin diluents can lead to the formation of cleanly difunctional poly-HFPO. researchgate.net The structure of the alkoxide initiator, such as the presence of α-CF3 branching, can influence the polymer length and the extent of chain transfer. sfu.ca
The polymerization of HFPO is generally understood to proceed via an anionic ring-opening mechanism. researchgate.netmdpi.com The nucleophilic attack typically occurs at the more sterically hindered but more electrophilic central carbon atom of the epoxide ring, which is substituted with a trifluoromethyl group. mdpi.com
Kinetic studies have revealed that the polymerization can exhibit living characteristics under certain conditions. researchgate.net For example, the polymerization of HFPO with the KF/tetraglyme catalytic system has been proposed to be a living polymerization. researchgate.net This implies that the concentration of active centers remains constant, and the polymer chains continue to grow as long as monomer is available, with minimal chain transfer or termination reactions. acs.org
The reaction environment, particularly the biphasic gas/liquid nature in a batch autoclave, plays a crucial role in controlling the molar masses of the resulting polymers. researchgate.net The rate of polymerization and the final polymer properties are highly sensitive to reaction conditions such as temperature, monomer feeding rate, and the nature of the solvent. researchgate.net Unoptimized conditions can lead to an increase in chain transfer reactions, which limits the achievable molecular weight. researchgate.net
The propagation step involves the sequential addition of HFPO monomers to the growing alkoxide chain end. mdpi.com The rate of propagation is influenced by the reactivity of the anionic chain end and the concentration of the monomer. In a well-controlled polymerization, the molecular weight of the polymer increases linearly with monomer conversion. acs.org
Mechanistic and Kinetic Studies of Polymerization Propagation
Chain Growth and Living Anionic Processes
The polymerization of HFPO typically proceeds via an anionic chain-growth mechanism. wikipedia.org This process involves the sequential addition of monomer units to a growing polymer chain that possesses an active anionic center. The initiation of this process often involves nucleophilic attack on the HFPO monomer. tandfonline.com
A key characteristic of the anionic polymerization of HFPO is its potential to be a "living" polymerization. wikipedia.orgresearchgate.net In a living polymerization, the termination and chain transfer reactions are largely absent. wikipedia.org This allows the polymer chains to remain active, capable of adding more monomer units if they are available. wikipedia.org This "living" nature is crucial for synthesizing polymers with well-defined architectures, such as block copolymers, by sequentially adding different monomers. wikipedia.orgscribd.com
The initiation can be achieved using various anionic species, such as alkali metal fluorides (e.g., cesium fluoride, potassium fluoride) or perfluorinated cesium alkoxide initiators. tandfonline.comresearchgate.netgoogle.com The fluoride ion attacks the more substituted carbon atom of the HFPO epoxide ring, opening it to form a perfluoropropoxide anion. tandfonline.com This anion then propagates by reacting with subsequent HFPO molecules. tandfonline.com Mechanistic studies have provided a working understanding of these processes, which are initiated by both monofunctional and difunctional liquid catalysts. tandfonline.comtandfonline.com
Control of Molar Mass and Molecular Weight Distribution
Careful control over reaction conditions is essential for tailoring the molar mass and molecular weight distribution of the resulting poly-HFPO. researchgate.net In living anionic polymerization, the absence of termination allows for the synthesis of polymers with narrow molecular weight distributions. acs.org
Key strategies for controlling molar mass include:
Initiator and Catalyst Systems: The choice of catalyst system significantly impacts the degree of polymerization. For instance, using a potassium fluoride (KF)/tetraglyme catalytic system can produce polymers with number-average molar masses between 2500 and 3500 g/mol with high purity. researchgate.netacs.org In contrast, cesium fluoride (CsF)/tetraglyme may lead to oligomeric products with a lower degree of polymerization. researchgate.netacs.org The use of KF as a catalyst offers the advantage of making the average degree of polymerization and molecular weight distribution less dependent on the catalyst-to-monomer ratio. google.com
Monomer and Initiator Ratios: In a continuous process, the molar ratio of HFPO to the alkali metal fluoride catalyst can be controlled to achieve high molecular weight polymers. google.com For example, ratios of 75 to 225 moles of HFPO per mole of alkali metal fluoride have been used. google.com
Optimized Conditions: Stabilized reaction temperatures and optimized addition of solvent and monomer feeding rates are crucial for obtaining high molecular weight poly(HFPO). researchgate.netresearchgate.net For instance, a high molecular weight poly(HFPO) with a weight average molecular weight (Mw) of 14,800 was achieved with an optimized HFP/initiator mole ratio and HFPO feeding rate. researchgate.net
A statistical model has been shown to accurately describe the oligomer peaks observed in the low molecular weight tail of the distribution. researchgate.net
Factors Influencing Polymerization Degree and Conversion
Several factors influence the degree of polymerization and the conversion of monomer in HFPO polymerization:
Temperature: Lower reaction temperatures generally favor the formation of higher molecular weight products. google.com For instance, polymerization temperatures between -10°C and 10°C can produce oligomers with an average degree of polymerization of 6 to 10. google.com Maintaining a constant polymerization temperature, for example within +/- 5°C, is beneficial. google.com
Solvent: The choice of solvent is critical. Aprotic polar organic solvents are commonly used. google.com The polymerization rate can be significantly affected by the solvent, with rates varying across different types. scribd.com
Monomer/Catalyst Ratio: The ratio of monomer to catalyst is a key parameter in controlling the polymerization. google.com However, with certain catalysts like KF, the degree of polymerization shows less variation with changes in this ratio. google.com
Impurities: The presence of impurities can act as chain transfer agents, affecting the polymerization. For high molecular weight polymer synthesis, HFPO monomer should have very low levels of impurities like hydrogen fluoride, acid fluorides, hexafluoroacetone (B58046), and water. google.com
Initiator Structure: The structure of the initiator, such as the chain length and branching of arylperfluoroalkoxide initiators, can influence the polymer length, molecular weight distribution, and the extent of chain transfer. sfu.ca
Role of Diluents and Solvents in Polymerization
The selection of appropriate diluents and solvents is crucial in the polymerization of this compound (HFPO) to control the reaction, manage viscosity, and prevent undesirable side reactions.
Perfluorinated Olefin Diluents (e.g., Hexafluoropropylene) to Prevent Chain Transfer
During the polymerization of HFPO, especially when aiming for high molecular weight polymers, the viscosity of the reaction mixture can increase significantly. google.com To manage this, inert organic liquid diluents are often added. google.com Perfluorinated olefins, such as hexafluoropropylene (HFP) and its dimers and trimers, are highly preferred as diluents. google.com
The use of these perfluorinated diluents is particularly important for preventing chain transfer reactions. researchgate.net Chain transfer can limit the molecular weight of the polymer and broaden its distribution. researchgate.net By using perfluorinated cesium alkoxide initiators in conjunction with perfluorinated olefin diluents, it is possible to synthesize well-defined difunctional poly-HFPO. tandfonline.comtandfonline.com
The molar ratio of HFP to HFPO can vary widely, typically between 4 and 0.05. google.com The polymerization can even utilize a crude mixture of HFP and HFPO, which can be more cost-effective as it avoids a costly separation process. google.com
Aprotic Organic Solvents and Fluorinated Solvents
The polymerization of HFPO is typically carried out in the presence of an aprotic organic solvent. google.com These solvents help to dissolve or disperse the catalyst. google.com Suitable aprotic polar organic solvents include:
Glymes (e.g., monoglyme, diglyme, triglyme, and tetraglyme) google.comgoogle.com
Crown ethers google.com
Tetrahydrofuran (B95107) google.com
1,4-Dioxane google.com
It is important that these solvents are dry, with a residual water content of not more than 500 ppm, and preferably lower. google.com
In addition to traditional aprotic solvents, fluorinated solvents are also employed. The anionic ring-opening polymerization of HFPO using alkali metal fluorides/tetraglyme catalytic systems is often conducted in the presence of different fluorinated solvents. acs.org For example, higher molar mass polymers have been synthesized using 1,1,1,3,3-pentafluorobutane (B1294926) or 1,3-bis(trifluoromethyl)benzene (B1330116) as the solvent at 0°C. researchgate.netacs.org The choice of solvent can influence the outcome of the polymerization; for instance, the sodium fluoride/tetraglyme system may only yield a monoadduct, while other systems produce higher polymers. researchgate.netacs.org
Oligomerization of this compound
Oligomerization is a specific type of polymerization that results in the formation of oligomers, which are molecules consisting of a few monomer units. The oligomerization of this compound (HFPO) is a critical process for producing valuable intermediates for various applications. icm.edu.plscispace.com
The process is influenced by several factors, with the type of catalyst and solvent being the most significant. icm.edu.plscispace.com Temperature and pressure generally have a lesser impact. icm.edu.plscispace.com The oligomerization can be initiated by nucleophilic reactants, such as halide ions, which attack the HFPO molecule. icm.edu.pl This leads to the formation of oligomers with a linear polyether structure terminated by a fluorocarbonyl group. icm.edu.plscispace.com
A common method for HFPO oligomerization involves polymerizing a mixture of HFPO and hexafluoropropylene (HFP) in the presence of an aprotic organic solvent with potassium fluoride (KF) as the catalyst. google.com This process has been found to yield a low amount of oligomers with a degree of polymerization less than five. google.com Typically, it can produce oligomers with an average degree of polymerization between 6 and 10. google.com
The degree of oligomerization can be controlled to selectively produce dimers, trimers, or tetramers, which are valuable for synthesizing perfluoropropylvinyl ethers and surface-active agents. icm.edu.plscispace.com For example, the use of a cesium fluoride (CsF)/tetraglyme system tends to produce oligomeric products with a number-average degree of polymerization (DPn) of less than 5. researchgate.netacs.org The oligomerization can also be used to create a perfluoropolyether carbonyl fluoride, which can then be converted into other functional molecules. taylorandfrancis.com
Factors Influencing Oligomerization Degree (e.g., Catalyst, Solvent, Temperature, Pressure, Catalyst Concentration)
The degree of oligomerization in HFPO reactions is not random; it is controlled by several interdependent reaction parameters. The type of catalyst and the solvent system are considered the two most influential factors, with temperature and pressure having a less pronounced, though still significant, effect. icm.edu.plresearchgate.net
Catalyst: The choice of catalyst is paramount in determining the molecular weight of the resulting oligomers. Anionic polymerization using alkali metal fluorides is a common method. acs.orgresearchgate.net The cation plays a crucial role: cesium fluoride (CsF) typically produces low molecular weight oligomers with a degree of polymerization (DPn) of less than 5, while sodium fluoride (NaF) may only yield the monoadduct. acs.orgresearchgate.net For higher molar mass polymers, potassium fluoride (KF) is often the catalyst of choice, capable of producing polymers with number-average molar masses between 2,500 and 3,500 g/mol . acs.orgresearchgate.net Tertiary amines are also effective catalysts; simple amines like triethylamine are less active, whereas complex amines lead to the formation of heavier oligomers (n ≥ 3).
Solvent: The solvent influences both the reaction rate and the composition of the oligomers. Polar aprotic solvents are generally required. A polar protic solvent like acetonitrile (B52724) significantly enhances the conversion of HFPO compared to a less polar solvent like tetrahydrofuran (THF). In systems using inorganic catalysts like KF, solvents such as glymes (e.g., diglyme, tetraglyme) are effective because they can form complexes with the metal cations, similar to crown ethers, which increases the catalyst's activity. icm.edu.plgoogle.com
Temperature: The influence of temperature is generally considered secondary to the catalyst and solvent, but it can be used to fine-tune the product distribution. icm.edu.pl In some systems, an increase in temperature leads to a higher proportion of heavier oligomers (n>4). icm.edu.pl However, for certain catalyst systems, lower temperatures (e.g., -20°C to +20°C) are preferred to control the reaction and can shift selectivity in favor of higher oligomers. google.comgoogle.com
Pressure: An increase in reaction pressure can lead to a higher conversion of HFPO and an increased proportion of higher molecular weight oligomers. Research has shown that increasing pressure from 0.5 to 2 atmospheres can raise HFPO conversion from 73.5% to 100% and increase the content of oligomers with n ≥ 3. However, many catalyst systems are active even at atmospheric pressure. google.com
| Factor | Condition | Effect on Oligomerization | Reference |
|---|---|---|---|
| Catalyst | Potassium Fluoride (KF) | Favors higher molar mass polymers (Mn 2500-3500 g/mol). | acs.orgresearchgate.net |
| Catalyst | Cesium Fluoride (CsF) | Produces low molecular weight oligomers (DPn < 5). | acs.orgresearchgate.net |
| Catalyst | Complex Tertiary Amines | Forms higher concentration of heavy oligomers (n ≥ 3). | |
| Solvent | Polar Protic (e.g., Acetonitrile) | Significantly higher conversion compared to less polar solvents. | |
| Temperature | Increase from -10°C to 23°C | Influences both conversion and oligomer composition. | |
| Pressure | Increase from 0.5 to 2 atm | Increases conversion and content of heavy oligomers (n ≥ 3). | |
| Catalyst Conc. | Higher Concentration | Increases concentration of heavy oligomers (n ≥ 3). |
Synthesis of Specific Oligomers (e.g., Dimers, Trimers, Tetramers)
By carefully controlling reaction conditions, the oligomerization of HFPO can be directed to selectively produce specific, low-molecular-weight oligomers like dimers, trimers, and tetramers, which are valuable chemical intermediates. icm.edu.pl
Synthesis of Dimers: The dimer of HFPO (perfluoro-2-n-propoxypropionyl fluoride) is a key intermediate used to produce perfluoropropylvinyl ether. icm.edu.pl High selectivity for the dimer can be achieved. One patented method involves the addition of a protonic compound, such as water, to the catalyst system. google.com In a system using N,N,N',N'-tetramethylethylenediamine and acetonitrile, increasing the water content shifts the selectivity strongly in favor of the dimer. google.com Another approach uses a catalyst system of a phosphonamide, a metal fluoride salt (such as potassium fluoride), and an organic solvent at temperatures around 40-50°C to achieve dimer content greater than 85%. patsnap.com
Synthesis of Trimers and Tetramers: Trimers and tetramers are important precursors for synthesizing oleophobic, polyfluorinated surface-active agents. icm.edu.pl The use of complex tertiary amines as catalysts has been shown to be effective in producing these higher oligomers. Similarly, using potassium fluoride or cesium fluoride as catalysts in an anhydrous medium with maximum catalyst granulation promotes the formation of trimers and tetramers. icm.edu.pl A phosphonamide-based catalyst system can also be tuned to selectively synthesize the trimer with a content of over 80%. patsnap.com
| Target Oligomer | Catalyst System | Key Condition | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Dimer | Tertiary Diamine / Acetonitrile | Addition of a protonic compound (e.g., water). | Selectivity shifts in favor of the dimer with increasing protonic content. | google.com |
| Dimer | Phosphonamide / Metal Fluoride | Reaction temperature of 40-50°C. | >85% content of dimer. | patsnap.com |
| Trimer & Tetramer | Potassium Fluoride / Cesium Fluoride | Anhydrous medium and high catalyst granulation. | Effective for producing trimers and tetramers. | icm.edu.pl |
| Trimer & Tetramer | Complex Tertiary Amines | Use of complex amines over simple ones. | Favors formation of heavier oligomers (n ≥ 3). | |
| Trimer | Phosphonamide / Metal Fluoride | Specific reaction tuning. | >80% content of trimer. | patsnap.com |
Functionalization and Derivatization of this compound Polymers/Oligomers
The acyl fluoride (-COF) end-groups that terminate PFPE chains derived from HFPO polymerization are highly reactive. researchgate.netacs.org This reactivity is the foundation for a vast range of chemical modifications, allowing for the synthesis of polymers with diverse functionalities. acs.org
End-Group Chemical Reactions (e.g., Acyl Fluoride End Groups, Esterification)
The acyl fluoride moiety is a versatile chemical handle that can be converted into numerous other functional groups. acs.org
Acyl Fluoride Reactions: The -COF group is susceptible to nucleophilic attack. Common transformations include:
Hydrolysis: Reaction with water readily converts the acyl fluoride to a carboxylic acid (-COOH) end group. acs.orggoogle.com The strong electron-withdrawing effect of the perfluoroalkyl chain makes the resulting carboxylic acid quite acidic. acs.org
Esterification: The high reactivity of the acyl fluoride allows for facile esterification with a wide range of alcohols, including sterically hindered ones like tert-butanol, to yield the corresponding esters. researchgate.netacs.org This reaction is often used to create a more stable end-cap for analysis or further use. researchgate.net For example, reacting the acyl fluoride with various alcohols can produce bromofluoro esters. rsc.org
Amidation: Reaction with ammonia (B1221849) or amines produces amide end-groups. acs.orggoogle.com
Reactions of Derivatives: The functional groups derived from the acyl fluoride can be further modified. A key example is the reduction of the ester end-group. Unlike their non-fluorinated counterparts, the electron-withdrawing nature of the PFPE chain activates the ester group, allowing for its reduction to a primary alcohol (-CH₂OH) using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), rather than requiring stronger agents like lithium aluminum hydride (LiAlH₄). researchgate.netacs.org This resulting poly-HFPO alcohol is itself a versatile starting material for further nucleophilic substitution reactions. researchgate.net
Synthesis of Telechelic Perfluoropolyethers
Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. The synthesis of telechelic PFPAEs from HFPO is a crucial strategy for creating advanced materials like block copolymers and polymer networks. researchgate.net The process begins with the use of a difunctional initiator during the anionic polymerization of HFPO, which results in a polymer chain capped with reactive acyl fluoride groups at both ends. researchgate.net
These di-acyl fluoride PFPEs are key telechelic precursors. researchgate.net By applying the end-group chemical reactions described previously (4.3.1) to both ends of the chain, a wide variety of difunctional PFPEs can be synthesized. For instance, hydrolysis of the di-acyl fluoride yields a dicarboxylic acid, esterification with an alcohol yields a di-ester, and subsequent reduction can produce a diol. acs.org These telechelic PFPAEs are foundational building blocks for producing polycondensates (such as polyesters and polyurethanes), macromonomers, and triblock copolymers. researchgate.net
Advanced Characterization and Analytical Methodologies in Hexafluoropropylene Oxide Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are central to the characterization of HFPO-based materials, providing detailed insights into their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of fluoropolymers. nih.gov The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance and large chemical shift range, make ¹⁹F NMR particularly informative for studying these materials. acs.org
¹⁹F NMR spectroscopy is extensively used to determine the structure of the fluoropolymer backbone and to identify various end-groups. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms in various parts of the polymer chain, such as the -CF₃, -CF₂-, and -CF- groups. techscience.com For instance, in the analysis of PHFPO, the signal corresponding to the tertiary fluorine of the propylene (B89431) oxide repeating unit typically appears at approximately -146 ppm, while the chemical shifts of -CF₃ and -CF₂O groups often coincide around -82 ppm. techscience.com This technique is also instrumental in determining the average degree of polymerization by analyzing the relative intensities of signals from the repeating units and the end-groups. google.com Researchers have successfully used ¹⁹F NMR to characterize a series of poly(hexafluoropropylene oxide) halides (poly-HFPO-CF₂X, where X = I, Br, Cl, and F), determining the chemical shift and geminal coupling constants of the CF₂X end-groups. researchgate.net
A study on the anionic ring-opening polymerization of HFPO utilized ¹⁹F NMR to assess the molar percentages and molar masses of the resulting graft copolymers. researchgate.net For example, in one case, the molar percentages of vinylidene fluoride (B91410) (VDF) and oligo(HFPO)-PIPE comonomers were found to be up to 99% and 20%, respectively, with molar masses ranging from 7,500 to 42,600 g/mol , as determined by the CF₃- end-group label in the ¹⁹F NMR spectrum. researchgate.net
Table 1: Representative ¹⁹F NMR Chemical Shifts for Poly(this compound) Structures
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Tertiary Fluorine (-CF-) | ~ -146 |
| Trifluoromethyl (-CF₃) | ~ -82 |
| Difluoromethylene Oxide (-CF₂O-) | ~ -82 |
Note: Chemical shifts are approximate and can vary based on solvent and specific polymer structure. Data sourced from techscience.com.
While ¹⁹F NMR is paramount, ¹H and ¹³C NMR provide complementary structural information, especially when dealing with HFPO copolymers or derivatives containing hydrogen or when detailed carbon skeleton information is required. acs.orgacs.org ¹H NMR is crucial for identifying and quantifying residual protons or hydrogen-containing end-groups. acs.orgacs.org For example, continuous ¹H decoupling is often beneficial even for perfluorinated PHFPOs to account for residual protons. acs.org
¹³C NMR, often performed with ¹H and/or ¹⁹F decoupling, provides direct insight into the carbon backbone of the polymer. acs.orgrsc.org The chemical shifts of carbon atoms are sensitive to their fluorinated substituents, allowing for the identification of different carbon environments within the polymer chain. rsc.orgrsc.org For instance, in a diblock co-oligomer of oligo(HFPO) and oligo(ethylene oxide), ¹³C NMR clearly distinguished the fluorinated groups in the 100-125 ppm range from the methylene (B1212753) groups of PEG at 70.54 ppm. rsc.org The combination of ¹H, ¹³C, and ¹⁹F NMR is essential for the full characterization of complex structures like HFPO-based block co-oligomers. researchgate.net
To unravel the more intricate structural details of PHFPO, such as stereoisomerism and monomer inversion, advanced multi-dimensional NMR techniques are employed. ohiolink.eduresearchgate.net These methods spread the spectral information across two or three frequency dimensions, resolving signal overlap and revealing correlations between different nuclei. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate the chemical shifts of a proton or fluorine nucleus with a directly attached carbon or other heteronucleus. wikipedia.org In fluoropolymer research, ¹⁹F-¹³C HSQC is particularly valuable. acs.orgresearchgate.net By tuning the experiment for one-bond (¹JCF) or two-bond (²JCF) couplings, it is possible to identify specific C-F attachments within monomer units and end-groups. acs.orgohiolink.eduresearchgate.net This helps to distinguish between different structural fragments and connectivity patterns. acs.orgresearchgate.net
Correlation Spectroscopy (COSY) , a homonuclear correlation technique, is used to identify nuclei that are spin-spin coupled to each other. wikipedia.orgiupac.org In the context of PHFPO, ¹⁹F-¹⁹F COSY experiments are crucial for establishing through-bond connectivity between different fluorine environments. researchgate.netresearchgate.net These experiments can reveal correlations over three, four, and even five bonds (³JFF, ⁴JFF, and ⁵JFF), which helps to identify long-range structural correlations between monomer units. acs.orgresearchgate.net Selective COSY experiments, which excite only a specific region of the spectrum, can provide greatly simplified spectra with higher resolution, making it possible to resolve signals from various stereo-sequences and monomer inversions. ohiolink.edu
The combined use of HSQC and COSY experiments allows for a detailed mapping of the polymer structure. For example, HSQC can identify the individual monomer fragments, while COSY can show how these fragments are connected through the ether linkages. acs.org This powerful combination has enabled the identification of sequences up to 13 carbons long, which is necessary for determining pentad sequences in the polymer. acs.org In some cases, 3D NMR techniques, such as gradient coherence selected ¹H/¹³C/¹⁹F experiments, have been used to obtain even higher resolution and to study the tacticity of fluoropolymers in greater detail. ohiolink.edu
Table 2: Application of Advanced NMR Techniques in PHFPO Analysis
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| ¹⁹F-¹³C HSQC | C-F attachments within monomer units and end-groups | acs.orgohiolink.eduresearchgate.net |
| ¹⁹F-¹⁹F COSY | Through-bond connectivity, long-range correlations between monomer units | acs.orgresearchgate.netresearchgate.net |
| Selective COSY | Simplified spectra for resolving stereo-sequences and monomer inversions | ohiolink.edu |
1H and 13C NMR for Structural Information
Mass Spectrometry (MS) Techniques
Mass spectrometry provides complementary information to NMR, particularly regarding the molecular weight and molecular weight distribution of polymers. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polymers. sigmaaldrich.com It allows for the determination of absolute molecular weights, in contrast to relative values obtained from techniques like gel permeation chromatography (GPC). bruker.com This method can resolve individual oligomers in a polymer distribution, providing detailed information on the molecular weight distribution (Mn and Mw), dispersity (Đ), and the mass of repeating units and end-groups. sigmaaldrich.combruker.com
In the study of HFPO polymerization, MALDI-TOF-MS has been used alongside NMR to fully characterize the resulting oligomers. researchgate.netacs.org For instance, in a study of the anionic ring-opening polymerization of HFPO, polymers with number-average molar masses between 2,500 and 3,500 g/mol were successfully characterized using this technique. acs.org The combination of MALDI-TOF-MS with NMR is also critical in confirming the structure of functionalized oligomers and block co-oligomers, ensuring that desired chemical modifications have occurred. researchgate.net
The utility of MALDI-TOF-MS extends to providing structural information through MS/MS analysis, which can help determine the block lengths in copolymers and the masses of individual end-groups. bruker.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (HFPO) |
| Poly(this compound) (PHFPO) |
| Vinylidene fluoride (VDF) |
| Oligo(ethylene oxide) |
| Polyethylene glycol (PEG) |
| Carbonyl fluoride |
| Cesium fluoride |
| Potassium fluoride |
| Sodium fluoride |
| Tetraglyme (B29129) |
| 1,1,1,3,3-pentafluorobutane (B1294926) |
| 1,3-bis(trifluoromethyl)benzene (B1330116) |
| Methanol (B129727) |
| Aminopropyl(tri)ethoxysilane |
| Allylamine |
| 1-iodoperfluorohexane |
| Allyl alcohol |
| Allyl bromide |
| Azobisisobutyronitrile (AIBN) |
| Tert-butylperoxypivalate (TBBPi) |
| Benzoyl peroxide (BPO) |
| Ammonium (B1175870) perfluorooctanoate (APFO) |
| Perfluorooctanoic acid (PFOA) |
| Dithranol |
| Silver |
| Polystyrene |
| Polyisoprene |
| Polybutadiene |
| Poly(methyl methacrylate) |
| Polydimethylsiloxane |
| Poly(tetrafluoroethylene) |
| Poly(chlorotrifluoroethylene) |
| Poly(ethylene-chlorotrifluoroethylene) |
| Poly(tetrafluoroethylene-co-tetrafluoroethylene perfluoropropyl ether) |
| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane |
| Perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid |
| Methyl 2,4,5-trimethyl-1,3-dioxolane-2-carboxylate |
| 4-hydroxyimidacloprid |
| Inavolisib |
| Heptafluoropropyl groups |
| Tetraethylene glycol dimethyl ether |
| 1-ethynyl-4-fluorobenzene |
| 2,5-pyrroledione |
| Poly(L-lactide) |
| Poly(vinylidene fluoride-co-tetrafluoroethylene) |
| Poly(CTFE-co-VDC) |
| Poly(1-chloro-1-fluoroethylene) (PCFE) |
| Krytox® |
| Nafion® |
| Poly(vinyl acetate) |
| Propylene |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for identifying and quantifying the degradation products of this compound (HFPO) and its derivatives. This methodology is particularly valuable in stability studies and for understanding the environmental fate of related compounds.
Research has shown that HFPO derivatives can degrade under specific conditions, and GC-MS is instrumental in characterizing the resulting substances. For instance, in studies of this compound Dimer Acid (HFPO-DA), headspace GC-MS was used to monitor the formation of its degradation product, Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (Fluoroether E-1). nih.gov These experiments revealed that the stability of HFPO-DA is highly dependent on the solvent used, with rapid degradation observed in aprotic, polar solvents. nih.gov In dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile (B52724), the conversion of HFPO-DA to Fluoroether E-1 was significant, with half-lives on the order of hours. nih.gov High-resolution GC-MS scans confirmed that Fluoroether E-1 was the primary volatile degradation product in these solvents. nih.gov
Similarly, investigations into the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs), such as HFPO Dimer Acid, have utilized GC-MS to elucidate degradation pathways. acs.org Experimental and computational results indicate that the thermal transformation of HFPO Dimer Acid primarily proceeds through the cleavage of the C-O ether bond near the carboxyl group. acs.org This cleavage leads to the formation of precursors for Perfluoropropionic acid and Trifluoroacetic acid (TFA). acs.org
In the context of environmental remediation, the catalytic degradation of HFPO Trimeric Acid on granular activated carbon (GAC) was studied. Analysis of reaction intermediates confirmed that the ether group of the trimeric acid first splits to form HFPO Dimer Acid and TFA. acs.org Subsequently, the HFPO Dimer Acid breaks down further to produce Perfluoropropionic acid and additional TFA. acs.org Gas-phase products analyzed by GC-MS also revealed the presence of 1H-substituted HFPO Trimeric Acid and 1H-substituted HFPO Dimer Acid, indicating that decarboxylation also occurs. acs.org
| Solvent | Primary Degradation Product | Half-life | Notes |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Fluoroether E-1 | ~1.0 h | Rapid degradation observed. |
| Acetone | Fluoroether E-1 | ~1.25 h | Rapid degradation observed. |
| Acetonitrile (ACN) | Fluoroether E-1 | ~5.2 h | Slower degradation compared to DMSO and Acetone. |
| Water, Methanol, Ethanol (B145695), MTBE, DCM, Sesame Oil | No significant formation of Fluoroether E-1 | N/A | HFPO-DA was stable in these solvents under the test conditions. |
Chromatographic Separation Techniques
Gas Chromatography for Product Analysis and Conversion
Gas Chromatography (GC) is a cornerstone analytical technique in HFPO research, primarily used for monitoring reaction progress, determining reactant conversion, and analyzing product distribution and purity. mdpi.comgoogle.comscispace.comgoogle.com
In the synthesis of HFPO via the direct epoxidation of Hexafluoropropene (B89477) (HFP), GC analysis is essential for calculating conversion and selectivity. mdpi.comacs.org A notable challenge is the separation of the starting material, HFP, from the product, HFPO, due to their similar physical properties. mdpi.com To overcome this, specialized GC columns, such as a PoraBond Q PLOT column, are employed, which are suitable for separating gaseous compounds. mdpi.com In one study, this setup allowed for the calculation of HFP conversion, which reached 47.6% after 9 hours of reaction at 180°C, with a selectivity of 77.6% achieved after 7 hours. mdpi.com
GC is also routinely used in patent literature to describe the outcomes of various HFPO synthesis methods. For example, during the preparation of HFPO, samples are taken periodically and analyzed by GC to judge when the reaction is complete, typically when the concentration of the HFP raw material no longer decreases. google.com Following such analysis, yields and selectivities have been reported as high as 95.6% and 88.1%, respectively, under specific conditions. google.com In other methods, GC analysis of the vapor phase of the reaction mixture showed an HFP conversion rate of 70% and an HFPO selectivity of about 99%. google.com
Furthermore, GC is applied to analyze the products of HFPO oligomerization. The oligomerization products can be analyzed as their methyl esters on a gas chromatograph equipped with a packed column (e.g., Reoplex 100 on a chromosorb WAW) and a flame ionization detector (FID). scispace.com Such analyses help in understanding the influence of catalysts, solvents, and reaction conditions on the composition of the resulting oligomers. scispace.com
| Parameter | Method 1: HFP Epoxidation Analysis mdpi.com | Method 2: Oligomerization Product Analysis scispace.com |
|---|---|---|
| Instrument | Not specified | Chrom 5 Gas Chromatograph |
| Column | PoraBond Q (Agilent) | 7m x 3mm, Reoplex 100 on Chromosorb WAW 60/80 mesh |
| Detector | Not specified | Flame Ionization Detector (FID) |
| Carrier Gas | Not specified | Nitrogen (25 cm³/minute) |
| Temperature Program | Isothermal at 180°C (reaction temp) | Initial 50°C for 4 min, then ramp 50-200°C at 20°C/min |
| Sample Volume | Not specified | 0.3 µL (as methyl esters) |
X-ray Diffraction (XRD) for Catalyst and Material Characterization
X-ray Diffraction (XRD) is a powerful and fundamental technique for the characterization of crystalline materials, widely applied in HFPO research to analyze the structure of catalysts used in its synthesis. mdpi.comcatalysis.blog XRD provides critical information on the phase composition, crystal structure, and crystallite size of catalytic materials, which is vital for understanding the relationship between the catalyst's structure and its activity and selectivity. catalysis.blog
In the context of HFPO production, XRD has been used to characterize Cu-impregnated HZSM-5 (Cu/HZ) zeolites, which are effective catalysts for the direct epoxidation of hexafluoropropene using molecular oxygen. mdpi.com The XRD patterns of these catalysts confirmed that the inherent MFI structure of the HZSM-5 support remains intact after the copper impregnation and calcination processes. mdpi.com This is evidenced by the presence of characteristic diffraction peaks corresponding to the (101), (020), (332), and (051) facets of HZSM-5. mdpi.com
Interestingly, for catalysts with low copper loadings (e.g., 1 wt%), no distinct diffraction peaks corresponding to copper oxide (CuO) were observed in the XRD patterns. mdpi.com This absence suggests that the CuO microcrystals are either too small to be detected or are highly dispersed on the surface of the HZSM-5 support, a phenomenon also reported for other copper-based catalysts. mdpi.com This high dispersion is often linked to enhanced catalytic performance. The synthesis of catalysts like Al/γ-Al2O3 via dry impregnation can also be verified with XRD, where the analysis can confirm that the metal is evenly distributed on the support surface and within its pores. unsri.ac.id
| 2θ (degrees) | Corresponding Facet (MFI Structure) | Interpretation |
|---|---|---|
| 7.9° | (101) | Characteristic peak of HZSM-5, indicating the zeolite structure is maintained. |
| 8.8° | (020) | Characteristic peak of HZSM-5, indicating the zeolite structure is maintained. |
| 23.1° | (332) | Characteristic peak of HZSM-5, indicating the zeolite structure is maintained. |
| 23.3° | (051) | Characteristic peak of HZSM-5, indicating the zeolite structure is maintained. |
Techniques for Surface and Interface Analysis of HFPO-Derived Materials
The analysis of surfaces and interfaces is crucial for understanding and developing materials derived from this compound, especially in applications like coatings and biomedical devices. hideninc.comnih.gov These techniques provide data on the atomic composition, topography, and chemical states at the material's surface, which govern properties like reactivity, adhesion, and biocompatibility. hideninc.com
One key HFPO-derived material is the copolymer poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP). The surface characterization of PVDF-HFP films is essential, for example, when they are used as a matrix for releasing therapeutic agents like nitric oxide (NO). nih.gov In such applications, PVDF-HFP can be coated onto the surface of materials like Teflon tubes to impart new functionalities. nih.gov
Advanced analytical techniques are employed to probe these surfaces. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of atoms on the surface of a material. mdpi.com For instance, in catalyst research for HFPO synthesis, XPS was used to probe the chemical state of Cu species on the HZSM-5 catalyst surface, revealing their oxidation states which influence catalytic performance. mdpi.com This technique is equally applicable to characterizing the surface of HFPO-derived polymers.
Secondary Ion Mass Spectrometry (SIMS) is another highly sensitive surface analysis technique capable of detecting elements in the parts-per-billion range. hideninc.com By bombarding a sample with a primary ion beam, secondary ions are ejected from the uppermost atomic layer and analyzed. hideninc.com This provides detailed information about the molecular and elemental composition of the surface, making it suitable for analyzing thin films and functional coatings derived from HFPO polymers to ensure purity and proper composition. hideninc.com
Computational and Theoretical Investigations of Hexafluoropropylene Oxide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of HFPO. It provides detailed insights into reaction mechanisms that are often difficult to probe experimentally.
Exploration of Reaction Pathways and Energy Barriers
DFT calculations have been instrumental in mapping out the potential energy surfaces for various reactions involving HFPO. For instance, the pyrolysis of HFPO to produce difluorocarbene (CF2) and trifluoroacetyl fluoride (B91410) (CF3CFO) was predicted to be an endothermic process with a reaction enthalpy of 23.6 kcal/mol. aip.org
In the context of ring-opening reactions, which are fundamental to HFPO's chemistry, DFT studies have quantified the energy barriers involved. The reaction of HFPO with a fluoride ion, a model for nucleophilic attack, shows a relatively low activation free energy barrier of 7.6 kcal/mol for the attack at the more sterically hindered β-carbon. mdpi.com This particular pathway is highly exergonic and considered irreversible. mdpi.com Such calculations are critical for understanding the kinetics and thermodynamics of HFPO polymerization and other chemical transformations. tandfonline.com
Prediction of Regioselectivity in Ring-Opening Reactions
A peculiar characteristic of HFPO is its "abnormal" regioselectivity in ring-opening reactions under neutral or basic conditions. mdpi.comnih.gov Unlike typical epoxides where nucleophiles attack the less sterically hindered carbon, nucleophiles preferentially attack the more substituted β-carbon in HFPO. mdpi.comnih.govresearchgate.net
DFT calculations have successfully reproduced and explained this intriguing observation. mdpi.comnih.gov The studies reveal that the preference for the sterically hindered β-carbon is not governed by sterics but by electronic factors. mdpi.com The β-carbon is found to be more electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF3) group. mdpi.com Furthermore, a significant strengthening of the C(α)-O bond occurs due to negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital at the α-position. mdpi.comnih.gov This makes the attack at the α-carbon less favorable.
| Feature | α-Attack | β-Attack |
| Steric Hindrance | Less Hindered | More Hindered |
| Observed Nucleophilic Attack | Not Preferred | Preferred |
| Activation Free Energy Barrier (kcal/mol) | Higher | 7.6 mdpi.com |
Distortion/Interaction Activation Strain Analysis
To further dissect the origins of HFPO's unique reactivity, the Distortion/Interaction Activation Strain Model (also known as DIAS) has been employed. mdpi.comresearchgate.netillinois.edunih.gov This model deconstructs the activation energy of a reaction into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants into their transition state geometries, while the interaction energy is the stabilizing energy between the distorted reactants. mdpi.comnih.gov
| Analysis Component | α-Attack | β-Attack |
| Distortion Energy | Higher (Less Favorable) | Lower (More Favorable) mdpi.comresearchgate.net |
| Interaction Energy | Slightly Stronger | Slightly Weaker mdpi.com |
| Overall Outcome | Disfavored | Favored mdpi.com |
Mechanistic Insights into Degradation Processes (e.g., Electrochemical Oxidation)
DFT calculations have provided crucial mechanistic insights into the degradation of HFPO derivatives, such as Hexafluoropropylene Oxide Dimer Acid (HFPO-DA), also known as GenX. nih.govresearchgate.netacs.org Studies on the electrochemical oxidation of HFPO-DA show that the primary mechanism is direct electron transfer. nih.govresearchgate.net
Computational models indicate that the initial oxidative attack does not cleave the ether bond but rather leads to a stepwise mineralization of the acidic side chain. nih.govacs.org Interestingly, these studies have also revealed that hydroxyl radicals are unreactive towards HFPO-DA, whereas electrochemically activated sulfate (B86663) can facilitate its oxidation. nih.govresearchgate.net DFT has been used to calculate activation energies and explore the reaction pathways, confirming that the degradation is often initiated by an electron transfer reaction involving sulfate radicals (SO4•-), a process that is not spontaneous and requires energy input. nih.gov
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations are utilized to study the dynamic behavior and interactions of HFPO and its derivatives with other molecules, providing insights that are complementary to static DFT calculations.
MD simulations have been employed to investigate the bioaccumulation and tissue-specific distribution of HFPO homologues in organisms like zebrafish. nih.gov These simulations, along with molecular docking, have shown that the binding affinities of these compounds to proteins, such as those in serum and the liver, are a key determinant of their accumulation potential. nih.gov For instance, simulations indicated that the binding of HFPO trimer acid (HFPO-TA) and HFPO tetramer acid (HFPO-TeA) to specific proteins correlates with their observed tissue distribution. nih.gov
Conformational analysis, often supported by DFT calculations, helps in understanding the three-dimensional structures that HFPO and its derivatives can adopt. researchgate.net For example, the configurations of HFPO-TA have been optimized using DFT methods before being used in molecular docking studies to predict their binding affinity with transport proteins. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for HFPO Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. For derivatives of HFPO, QSAR models have been developed to predict their toxicological profiles and environmental fate. researchgate.netreginfo.govresearchgate.net
For instance, QSAR models have been used to evaluate the toxicities of GenX and its degradation products. researchgate.net These models can predict endpoints such as the Predicted No-Effect Concentrations (PNECs) for various organisms. mdpi.com The OECD QSAR Toolbox has been used to predict that a derivative, HFPO-DAF, is a potential skin sensitizer. reginfo.gov Such models are valuable for risk assessment, especially when experimental data is limited, and can guide the development of safer alternatives. researchgate.netmdpi.com
Environmental and Toxicological Research on Hexafluoropropylene Oxide and Its Derivatives Mechanistic Focus
Environmental Fate and Transport Mechanisms of HFPO Derivatives (e.g., HFPO-DA, HFPO-TA)
The environmental persistence and mobility of HFPO derivatives are of significant concern due to their chemical properties, which are similar to the legacy PFAS they replace. nih.gov
HFPO derivatives have been detected globally in various environmental matrices, including surface water, groundwater, drinking water, rainwater, air, soil, and sediment. epa.gov Their presence is often linked to industrial sources, with higher concentrations found near fluoropolymer manufacturing plants. mdpi.comnih.gov
For instance, in the vicinity of a mega fluorochemical industrial park in Shandong, China, PFOA was the predominant PFAS found, followed by HFPO derivatives. researchgate.net Studies have shown that HFPO-DA is highly mobile in porous media, leading to a higher percentage of this compound in groundwater compared to surface water. researchgate.net In contrast, HFPO-TA exhibits a stronger binding affinity with particles, suggesting that its presence in soil is primarily due to atmospheric deposition. researchgate.net
Data from various studies highlight the widespread distribution of these compounds:
Surface Water: Elevated levels of HFPO-DA and HFPO-TA have been detected in rivers downstream of production facilities. For example, in the Xiaoqing River in China, concentrations of HFPO-DA increased dramatically downstream of a fluorochemical plant. nih.govresearchgate.net High concentrations of HFPO-TA, ranging from 5,200 to 68,500 ng/L, were also found in the same river. iwaponline.com
Groundwater: The mobility of HFPO-DA contributes to its significant presence in groundwater. researchgate.net Near a fluoridation plant, the average concentration of HFPO-DA in deep groundwater was found to be orders of magnitude higher than in other regions. researchgate.net
Air: HFPO-DA has been detected in airborne particulate matter near fluoropolymer production plants. nih.gov Modeling studies suggest the potential for long-range atmospheric transport of HFPO-DA, with detectable concentrations predicted thousands of kilometers away from the source. nih.gov
Soil and Dust: HFPO-DA is frequently detected in soils and dust. acs.org Concentrations in outdoor dust can be significantly higher than in soil, suggesting that HFPO-DA may accumulate more readily in dust. acs.org
Interactive Data Table: Occurrence of HFPO Derivatives in Environmental Compartments
| Compound | Environmental Matrix | Location | Concentration Range | Key Findings | Reference |
| HFPO-DA | Surface Water | Xiaoqing River, China | 12.01 to 14,107.94 ng/L | Sharp increase downstream of industrial facility. | researchgate.net |
| HFPO-TA | Surface Water | Xiaoqing River, China | 5,200–68,500 ng/L | Significantly higher than upstream background levels. | iwaponline.com |
| HFPO-DA | Groundwater | Near Fluoridation Plant, China | Average of 1.54 µg/L | Higher mobility in porous media. | researchgate.net |
| HFPO-DA | Air (PM10) | Near Fluoropolymer Plant, Netherlands | Up to 98.66 pg/m³ | Concentrations decreased after emission abatement. | nih.gov |
| HFPO-DA | Outdoor Dust | Shandong Province, China | 7.85 to 3110 ng/g | Higher accumulation in dust compared to soil. | acs.org |
| HFPO-TA | Tree Bark/Leaves | Near Fluorochemical Industrial Park, China | - | Strong correlation with outdoor dust, suggesting air deposition. | researchgate.net |
Persistence and Bioaccumulation Potential
The chemical structure of HFPO derivatives, characterized by strong carbon-fluorine bonds, contributes to their high persistence in the environment. nih.govmdpi.com They are resistant to abiotic and biotic degradation under typical environmental conditions. nc.gov
Persistence: The physicochemical properties of HFPO-DA are similar to legacy PFAS, suggesting a long environmental half-life. nih.gov Degradation data indicate that GenX chemicals are expected to be persistent in air, water, soil, and sediments, with a half-life longer than six months. epa.govacs.org
Bioaccumulation: HFPO derivatives can accumulate in living organisms. Studies in mice have shown that HFPO-TA has a higher bioaccumulation potential and can cause more severe liver toxicity than PFOA. sci-hub.seacs.org HFPO-TA has been found to accumulate in the liver and has an extremely low excretion rate in mice. acs.org Elevated concentrations of HFPO-TA have been detected in crucian carp, with the highest levels found in the blood, followed by the liver and muscle. iwaponline.com The compound has also been detected in the serum of local residents near production facilities. iwaponline.com
Interactive Data Table: Persistence and Bioaccumulation of HFPO Derivatives
| Compound | Aspect | Finding | Organism/Medium | Reference |
| HFPO-DA | Persistence | Expected to have a half-life > 6 months in the environment. | Air, water, soil, sediment | epa.govacs.org |
| HFPO-TA | Bioaccumulation | Exhibits higher bioaccumulation potential than PFOA. | Mice | sci-hub.seacs.org |
| HFPO-TA | Tissue Distribution | Accumulates significantly in the liver. | Mice | acs.org |
| HFPO-TA | Bioaccumulation | Detected in blood, liver, and muscle. | Crucian Carp | iwaponline.com |
| HFPO-TA | Human Exposure | Detected in the serum of residents near industrial sites. | Humans | iwaponline.com |
Degradation and Remediation Strategies for HFPO Derivatives
Due to their persistence, significant research efforts are focused on developing effective methods for the degradation and remediation of HFPO derivatives from contaminated environments. Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are among the most promising technologies.
AOPs rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. portalabpg.org.br
Photochemical methods involve the use of ultraviolet (UVC) light to generate reactive species. iwaponline.com The UV/sulfite system, which generates hydrated electrons (e-aq), has shown promise for the degradation of HFPO-DA. acs.orgmdpi.com
UV/Sulfite System: Studies have demonstrated that HFPO-DA (GenX) can be readily degraded and defluorinated by hydrated electrons generated in a UV/sulfite system. acs.org In one study, HFPO-DA was undetectable after 2 hours of treatment, with over 90% of fluoride (B91410) ions recovered after 6 hours. acs.org The ether bond in the HFPO-DA molecule is a favorable point of attack for the hydrated electrons. acs.org
UV/Sulfite/Iodide System: The addition of iodide to the UV/sulfite system can enhance the degradation of HFPO-TA. iwaponline.com This system can effectively degrade HFPO-TA under mild conditions. iwaponline.com However, the efficiency of this system can be affected by water quality parameters such as the presence of bicarbonate and humic acid. iwaponline.com
Electrochemical oxidation using a boron-doped diamond (BDD) anode is another effective AOP for the degradation of HFPO derivatives. researchgate.netfosan.org BDD anodes are known for their high electrochemical stability and ability to generate powerful oxidants. fosan.orguclm.es
Boron-Doped Diamond (BDD) Anode: Electrochemical degradation of HFPO-DA using BDD anodes has been shown to be highly effective. researchgate.netresearchgate.net The degradation process involves direct electron transfer as the rate-determining step. researchgate.net Interestingly, while sulfate (B86663) radicals are effective in degrading some PFAS, they are ineffective against HFPO-DA due to steric hindrance from the branched –CF3 group. researchgate.net
Role of Hydroxyl and Sulfate Radicals: While sulfate radicals (SO4•-) generated from persulfate can initiate the degradation of HFPO-DA, this reaction is not spontaneous at room temperature and requires thermal or electrical activation. nih.gov The primary degradation products of HFPO-DA through this process include CO2, CF3CF2COOH, CF3COOH, FCOOH, and HF. nih.gov In contrast, hydroxyl radicals (•OH) play a more significant role in the electrochemical oxidation of these compounds. researchgate.net
Interactive Data Table: Degradation and Remediation of HFPO Derivatives
| Technology | Target Compound | Key Findings | Mechanism | Reference |
| UV/Sulfite System | HFPO-DA (GenX) | >90% defluorination after 6 hours. | Attack by hydrated electrons on the ether bond. | acs.org |
| UV/Sulfite/Iodide System | HFPO-TA | Effective degradation under mild conditions. | Photo-induced hydrated electrons. | iwaponline.com |
| Electrochemical Oxidation (BDD Anode) | HFPO-DA | Effective degradation through direct electron transfer. | Steric hindrance prevents degradation by sulfate radicals. | researchgate.net |
| Thermally/Electrochemically Activated Persulfate | HFPO-DA | Degradation initiated by electron transfer from SO4•-. | Requires energy input to overcome activation barrier. | nih.gov |
Advanced Oxidation Processes (AOPs)
Mechanistic Insights into C-F Bond Cleavage during Degradation
The degradation of hexafluoropropylene oxide (HFPO) and its derivatives, such as this compound dimer acid (HFPO-DA or GenX), involves complex mechanisms, with the cleavage of the carbon-fluorine (C-F) bond being a critical and challenging step due to its high bond dissociation energy. researchgate.netnih.gov Research has shown that the degradation process is highly dependent on the molecular structure of the compound and the degradation technology employed.
Several advanced degradation processes have been investigated to understand the C-F bond cleavage. In reductive degradation processes, such as those using hydrated electrons (e-aq), the ether bond in the HFPO-DA molecule is a primary target for attack. epa.gov This is corroborated by quantum chemical calculations. epa.gov The cleavage of the ether C-O bonds can generate unstable perfluoroalcohols, which in turn promotes the deep defluorination of the shorter fluoroalkyl moieties. researchgate.nettoxicology.org This pathway is considered more favorable than the direct cleavage of the strong C-F bonds. epa.gov In fact, the presence of ether oxygen atoms can increase the bond dissociation energy of C-F bonds on adjacent moieties, making them more resistant to cleavage. researchgate.nettoxicology.org
In contrast, during electrochemical oxidation, direct electron transfer is a key mechanism. researchgate.net Density functional theory (DFT) calculations suggest that for some HFPO derivatives, the initial steps involve the direct oxidation of the carboxylate group, followed by decarboxylation to form a perfluoroalkyl radical. researchgate.net Subsequent reactions, including hydroxylation, can lead to the eventual breakdown of the molecule. researchgate.net However, the branched -CF3 group in HFPO-DA can create steric hindrance, protecting the carboxyl group from attack by radicals like sulfate radicals (SO4•−). epa.govresearchgate.net
The bond dissociation energy (BDE) is a crucial factor in determining the ease of C-F bond cleavage. researchgate.netnih.gov Theoretical calculations have shown that tertiary C-F bonds, such as the one at the α-carbon in branched HFPO derivatives, can be weaker than other C-F bonds in the molecule. toxicology.orgnih.gov However, even with these weaker bonds, the cleavage of the C-O ether bond is often a more favorable degradation pathway. toxicology.orgfrontiersin.org Studies have also identified a unique H/OCF3 exchange mechanism in the degradation of certain HFPO derivatives, where a CF3O- group is directly replaced by a hydrogen atom. scispace.com
The degradation of HFPO oligomers often proceeds in a stepwise manner, with longer-chain oligomers breaking down into shorter ones. For example, HFPO tetramer acid (HFPO-TeA) can degrade to HFPO trimer acid (HFPO-TA), which then degrades to HFPO-DA. researchgate.netresearchgate.net The specific degradation byproducts formed provide valuable insights into the cleavage mechanisms. For instance, the detection of trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA) as degradation products of GenX in VUV photolysis and VUV/sulfite reactions supports the occurrence of both C-C and C-O bond cleavage. iwaponline.com
Table 1: Key Mechanistic Aspects of C-F Bond Cleavage in HFPO Derivative Degradation
| Degradation Method | Primary Attack Site | Key Mechanistic Feature | Supporting Evidence |
| Reductive (e.g., UV/sulfite) | Ether C-O bond | Cleavage of ether bond leads to unstable perfluoroalcohols and subsequent defluorination. epa.govresearchgate.nettoxicology.org | Quantum chemical calculations, identification of degradation products. epa.goviwaponline.com |
| Electrochemical Oxidation | Carboxyl group | Direct electron transfer followed by decarboxylation and radical chain reactions. researchgate.netresearchgate.net | DFT calculations, analysis of degradation kinetics. researchgate.netresearchgate.net |
| Thermal Decomposition | C-O ether bond | Preferential cleavage of the C-O ether bond close to the carboxyl group. frontiersin.org | Experimental and computational results showing transformation to TFA. frontiersin.org |
Adsorption and Filtration Mechanisms for Removal
The removal of this compound and its derivatives from water sources is a significant challenge due to their high water solubility and persistence. researchgate.net Adsorption and membrane filtration are two of the most promising physical removal technologies. researchgate.nettandfonline.com
Adsorption: This process involves the accumulation of HFPO derivatives onto the surface of a solid adsorbent material. The primary mechanisms governing adsorption are hydrophobic and electrostatic interactions. nih.govdoi.org
Hydrophobic interactions: The perfluorinated tail of the HFPO molecule is hydrophobic and tends to repel from the aqueous phase, leading to its adsorption onto the surface of hydrophobic adsorbents. nih.gov
Electrostatic interactions: At typical water pH, the carboxyl group of HFPO derivatives is negatively charged. This allows for electrostatic attraction to positively charged functional groups on the surface of adsorbents like anion exchange resins. nih.gov
Commonly used adsorbents include granular activated carbon (GAC), powdered activated carbon (PAC), and anion exchange resins. mdpi.commdpi.com While GAC is effective for long-chain PFAS, its performance for shorter-chain compounds like GenX can be less efficient. mdpi.com Anion exchange resins have shown high removal efficiency for GenX due to strong electrostatic interactions. The properties of the adsorbent, such as surface area, pore structure, and surface functional groups, are critical in determining its adsorption capacity. mdpi.com
Filtration: Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), can effectively remove HFPO derivatives from water. researchgate.nettandfonline.comresearchgate.net The primary removal mechanism is size exclusion, where the membrane pores are smaller than the hydrated radius of the HFPO molecules. Nanofiltration has demonstrated high removal efficiency for HFPO-DA. researchgate.net However, membrane filtration produces a concentrated waste stream that requires further treatment. tandfonline.com
Recent research has focused on developing novel adsorbent and filter materials with enhanced removal capabilities. This includes modifying existing materials to increase their surface area and introduce specific functional groups to enhance interactions with HFPO derivatives. nih.govacs.org For example, modifying polyacrylonitrile (B21495) nanofibrous membranes with amidoxime (B1450833) functional groups has been shown to significantly increase the removal capacity for GenX. nih.gov The synergistic effects of electrostatic, hydrophobic, and dipole-dipole interactions are key to the enhanced performance of these advanced materials. doi.org
Table 2: Comparison of Removal Mechanisms for HFPO Derivatives
| Technology | Primary Removal Mechanism(s) | Key Advantages | Key Limitations |
| Adsorption (GAC, PAC) | Hydrophobic interactions | Established technology, relatively low cost. | Lower efficiency for short-chain HFPO derivatives, competition from other organic matter. mdpi.com |
| Adsorption (Anion Exchange Resins) | Electrostatic interactions | High removal efficiency for anionic HFPO derivatives. | Potential for fouling, regeneration required. |
| Nanofiltration/Reverse Osmosis | Size exclusion | High removal efficiency for a wide range of PFAS. researchgate.net | Produces a concentrated waste stream, high energy consumption. tandfonline.com |
| Advanced Adsorbents/Filters | Synergistic (hydrophobic, electrostatic, dipole-dipole) | Higher removal capacity and selectivity. doi.orgnih.gov | Often still in development, potential for higher cost. |
Influence of Aqueous Constituents on Degradation Efficiency
The efficiency of degradation processes for this compound and its derivatives can be significantly influenced by the presence of various constituents commonly found in natural water sources. These constituents can either inhibit or, in some cases, have a negligible effect on the degradation process, depending on their nature and concentration.
Common aqueous constituents that can impact degradation efficiency include:
Chloride (Cl⁻): At low concentrations, chloride ions have been shown to have a negligible impact on the defluorination of HFPO-TA in a UV/sulfite/iodide system. researchgate.netiwaponline.com However, at higher concentrations, they can potentially react with reactive species, leading to a decrease in degradation efficiency. researchgate.netiwaponline.com
Phosphate (B84403) (PO₄³⁻): Similar to chloride, low concentrations of phosphate have been found to have a minimal effect on the defluorination of HFPO-TA. nih.govresearchgate.net However, higher concentrations could potentially interfere with the degradation process. researchgate.net
Table 3: Effect of Common Aqueous Constituents on HFPO-TA Degradation by UV/sulfite/iodide System
| Constituent | Concentration Range | Observed Effect on Defluorination Efficiency | Reference |
| Chloride (Cl⁻) | < 1.0 mM | Negligible impact | researchgate.netiwaponline.com |
| > 1.0 mM | Decreased efficiency | researchgate.netiwaponline.com | |
| Bicarbonate (HCO₃⁻) | Various | Hindrance of defluorination | nih.govresearchgate.net |
| Phosphate (PO₄³⁻) | < 0.01 mM | Negligible impact | nih.govresearchgate.net |
| Humic Acid (HA) | < 5.0 mg/L | Negligible impact | researchgate.net |
| > 5.0 mg/L | Decreased efficiency | researchgate.net |
Mechanistic Toxicology of this compound Derivatives
Adipogenic Activity and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Activation
Research has demonstrated that derivatives of this compound, such as HFPO-DA and HFPO-TA, can exhibit adipogenic activity, meaning they can promote the formation of fat cells (adipocytes). nih.gov This activity is primarily mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. nih.govnih.gov
Studies have shown that HFPO-TA can bind to PPARγ with a higher affinity than the legacy PFAS, perfluorooctanoic acid (PFOA). nih.gov Molecular docking simulations suggest that HFPO-TA can form more hydrogen bonds with the receptor compared to PFOA, potentially explaining its stronger binding. nih.gov In contrast, HFPO-DA exhibits a weaker binding affinity for PPARγ than PFOA. nih.gov
The activation of the PPARγ signaling pathway by these compounds has been confirmed in cell-based assays. nih.gov In human embryonic kidney (HEK 293) cells, the agonistic activity towards the PPARγ pathway followed the order of HFPO-TA > PFOA > HFPO-DA. nih.gov This activation leads to the promotion of adipogenic differentiation and lipid accumulation in both mouse and human preadipocytes. nih.gov Notably, human preadipocytes appear to be a more sensitive endpoint for the adipogenic effects of these compounds compared to mouse preadipocytes. nih.gov
The adipogenic potential of HFPO derivatives raises concerns about their potential to contribute to metabolic disorders. The activation of the PPARγ pathway is a critical event in the development of obesity and related conditions. While PPARα activation is a more commonly cited mechanism for the toxicity of many PFAS, the evidence for PPARγ activation by certain HFPO derivatives highlights a distinct and important toxicological pathway. nih.govoup.com
Table 4: Adipogenic Activity and PPARγ Activation by HFPO Derivatives
| Compound | PPARγ Binding Affinity (relative to PFOA) | PPARγ Agonistic Activity (relative to PFOA) | Adipogenic Differentiation (relative to PFOA) | Reference |
| HFPO-TA | 4.8-7.5 times higher | Higher | Higher | nih.gov |
| HFPO-DA | Weaker | Lower | Not specified | nih.gov |
Hepatic Effects and Associated Molecular Mechanisms
The liver is a primary target organ for the toxic effects of this compound derivatives. frontiersin.orgnih.govepa.gov Exposure to compounds like HFPO-DA and HFPO-TA has been linked to a range of hepatic effects, including hepatomegaly (enlarged liver), single-cell necrosis, cytoplasmic vacuolation, and elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) in the blood, which are indicative of liver damage. scispace.comnih.gov
A central molecular mechanism underlying the hepatotoxicity of HFPO derivatives is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). frontiersin.orgnih.govnih.gov PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism in the liver. researchgate.net Activation of PPARα by HFPO derivatives leads to the upregulation of genes involved in fatty acid oxidation. frontiersin.org While this is a normal physiological process, excessive or prolonged activation by xenobiotics like HFPO can lead to peroxisome proliferation and subsequent oxidative stress and liver damage, particularly in rodents. frontiersin.orgnih.gov
Studies in PPARα knockout mice have confirmed the essential role of this receptor in HFPO-DA-induced hepatotoxicity. nih.gov In these mice, the increases in liver weight and markers of liver injury were significantly attenuated compared to wild-type mice. nih.gov Transcriptomic analyses of liver tissue from mice exposed to HFPO-DA have shown a clear activation of the PPARα signaling pathway, with enrichment of gene sets related to peroxisomal and mitochondrial fatty acid β-oxidation. frontiersin.org
In addition to the PPARα pathway, other molecular mechanisms have been implicated in the hepatic effects of HFPO derivatives. These include:
Dysregulation of bile acid metabolism: HFPO-DA has been shown to alter bile acid metabolism, potentially through the upregulation of the pregnane (B1235032) X receptor (PXR). nih.gov
Mitochondrial dysfunction: Exposure to HFPO-DA has been associated with an increased number of mitochondria in hepatocytes, suggesting an impact on mitochondrial function and metabolic activity. nih.gov
Activation of the kynurenine (B1673888) pathway: HFPO-DA exposure can induce a metabolic shift in the kynurenine pathway, leading to the activation of endoplasmic reticulum stress and the nuclear factor kappa-B (NF-κB) signaling pathway, which are involved in inflammation and cell survival. acs.org
It is important to note that the PPARα response to these compounds is considered to be more pronounced in rodents than in humans, which has implications for human health risk assessment. epa.govnih.gov
Table 5: Key Hepatic Effects and Molecular Mechanisms of HFPO Derivatives
| Hepatic Effect | Associated Molecular Mechanism(s) | Key Findings | Reference |
| Hepatomegaly, liver injury | PPARα activation | Attenuated effects in PPARα knockout mice. nih.gov | nih.gov |
| Altered lipid metabolism | Upregulation of fatty acid oxidation genes | Transcriptomic evidence of PPARα pathway activation. frontiersin.org | frontiersin.org |
| Dysregulation of bile acid metabolism | Upregulation of PXR | Altered bile acid profiles in exposed animals. nih.gov | nih.gov |
| Liver inflammation and stress | Activation of kynurenine pathway, ER stress, NF-κB signaling | Identification of kynurenic acid as a potential biomarker and protective agent. acs.org | acs.org |
Developmental Toxicological Mechanisms
This compound derivatives have been shown to exert developmental toxicity, affecting various stages of embryonic and fetal development in animal models. researchgate.netnih.gov The mechanisms underlying these toxic effects are complex and involve multiple signaling pathways, with the liver and heart being particularly sensitive organs. researchgate.netnih.gov
A key mechanism implicated in the developmental toxicity of HFPO-DA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). researchgate.netnih.gov Developmental exposure to HFPO-DA in chicken embryos induced developmental cardiotoxicity, including a thinned right ventricular wall and increased heart rate, as well as developmental hepatotoxicity in the form of steatosis (fatty liver). researchgate.netnih.gov Silencing of the PPARα gene in these embryos alleviated these toxic effects, confirming the involvement of this pathway. researchgate.netnih.gov The expression of PPARα downstream genes, such as those involved in fatty acid transport and metabolism (e.g., CD36, L-FABP), was also altered in the heart and liver tissues of exposed embryos. researchgate.net
In zebrafish, exposure to HFPO-DA and its oligomers has been shown to cause developmental delays, malformations such as ventricular edema and spinal deformities, and increased mortality. nih.govnih.gov Transcriptomic analyses in zebrafish have revealed that these compounds can alter the expression of genes involved in crucial developmental processes, including lipid metabolism, nucleotide metabolism, and amino acid metabolism. researchgate.net Furthermore, exposure to HFPO-DA in zebrafish embryos has been linked to changes in the expression of genes related to tumorigenesis. nih.gov
Studies in pregnant rats exposed to HFPO-DA have shown that the compound can cross the placenta and affect fetal development. researchgate.net Maternal, fetal, and neonatal livers all displayed altered expression of genes in the PPAR signaling pathway, affecting all three PPAR isoforms (α, β/δ, and γ). epa.gov The liver was found to be the most responsive fetal organ in terms of gene expression changes, followed by the thymus, heart, lung, and kidney. epa.gov These findings indicate that HFPO derivatives can disrupt critical signaling pathways during in utero development, potentially leading to adverse health outcomes later in life. epa.govosti.gov
Table 6: Summary of Developmental Toxicological Mechanisms of HFPO Derivatives
| Model Organism | Observed Developmental Effects | Implicated Molecular Mechanism(s) | Reference |
| Chicken Embryo | Cardiotoxicity (thinned ventricular wall, increased heart rate), hepatotoxicity (steatosis) | PPARα pathway activation | researchgate.netnih.gov |
| Zebrafish | Developmental delays, malformations (edema, spinal deformities), mortality | Altered expression of genes in metabolic pathways, potential for tumorigenesis-related gene changes | researchgate.netnih.govnih.gov |
| Rat (in utero exposure) | Altered gene expression in maternal, fetal, and neonatal livers | Disruption of PPAR signaling (α, β/δ, γ isoforms) | researchgate.netepa.gov |
Stability and Degradation of HFPO Derivatives in Solvents for Toxicological Assays
The integrity of toxicological assessments relies on the stability of the test compounds in the solvents used for dosing solutions. For per- and polyfluoroalkyl substances (PFAS), it has often been assumed that they are stable across a variety of solvents. However, recent research has revealed that certain derivatives of this compound (HFPO) are susceptible to degradation in common polar aprotic solvents, a critical consideration for in vitro and other toxicological assays. nih.govresearchgate.netnih.gov
Studies have specifically investigated the stability of HFPO dimer acid (HFPO-DA, also known as GenX) and its homologues in solvents frequently used in toxicological studies, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and acetone. nih.govnih.gov These investigations are crucial because the degradation of the parent compound can lead to an underestimation of its toxicological effects or the confounding effects of the degradation products. nih.gov
Research Findings on HFPO-DA Stability:
A significant finding is the rapid degradation of HFPO-DA in polar aprotic solvents. nih.gov For instance, in DMSO, HFPO-DA degrades to form heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (Fluoroether E-1). nih.govacs.org This degradation follows first-order kinetics. nih.govacs.org
The half-life of HFPO-DA has been determined in several solvents, highlighting the unsuitability of some for toxicological testing of this compound. In DMSO, the half-life was estimated to be approximately 59 minutes (0.98 hours). nih.gov In acetone, the half-life was found to be around 75 minutes (1.25 hours), and in acetonitrile, it was considerably longer at 312 minutes (5.2 hours). nih.gov Conversely, HFPO-DA showed no significant degradation in water, methanol (B129727) (MeOH), ethanol (B145695) (EtOH), methyl tert-butyl ether (MTBE), dichloromethane (B109758) (DCM), and sesame oil over a 25-hour period. nih.gov
The degradation of HFPO-DA and other related per- and polyfluoroalkyl ether acids (PFEAs) with a carboxylic acid functional group adjacent to a tertiary carbon is understood to proceed via stoichiometric decarboxylation, leading to the formation of products with a >CFH group. acs.orgresearchgate.net This reaction is influenced by the solvent type, the ratio of water to the organic solvent, and temperature. nih.govacs.org The presence of water can mitigate the degradation in organic solvents; for example, the degradation of HFPO-DA in acetonitrile was negligible when the water content was greater than 20%. researchgate.net
Interactive Data Table: Half-life of HFPO-DA in Various Solvents
| Solvent | Half-life (minutes) | Half-life (hours) | Degradation Product | Reference |
| Dimethyl sulfoxide (DMSO) | 59 | 0.98 | Fluoroether E-1 | nih.gov |
| Acetone | 75 | 1.25 | Fluoroether E-1 | nih.gov |
| Acetonitrile | 312 | 5.2 | Fluoroether E-1 | nih.gov |
| Water | No significant degradation | No significant degradation | Not applicable | nih.gov |
| Methanol | No significant degradation | No significant degradation | Not applicable | nih.gov |
| Ethanol | No significant degradation | No significant degradation | Not applicable | nih.gov |
Stability of Other HFPO Oligomers:
Research has extended to other HFPO oligomers, such as HFPO-trimer acid (HFPO-TA) and HFPO-tetramer acid (HFPO-TeA). nih.govacs.org These compounds also undergo degradation in polar aprotic solvents. nih.gov In acetone, the half-lives of HFPO-DA, HFPO-TA, and HFPO-TeA were found to be in the range of 21 to 36 minutes. nih.gov Similar to HFPO-DA, the degradation of the trimer and tetramer acids results in the formation of their corresponding decarboxylated fluoroether products, E-2 and E-3, respectively. acs.orgresearchgate.net
The structural characteristics of the PFEAs play a significant role in their stability. Monoethers with a carboxylic acid group attached to a tertiary carbon degrade more rapidly than multi-ether PFEAs. nih.govacs.org In contrast, monoethers where the carboxylic acid group is adjacent to a secondary carbon were found to be stable in all tested solvents. acs.org
These findings underscore the critical importance of solvent selection in the design of toxicological studies for HFPO derivatives. The use of unsuitable solvents like DMSO, acetone, and to a lesser extent, acetonitrile, can lead to inaccurate hazard assessments due to the rapid degradation of the test substance. nih.govresearchgate.netmdpi.com Therefore, it is recommended to use stable solvents like water or methanol for such studies. researchgate.net
Interactive Data Table: Degradation of HFPO Acid Homologues in Acetone
| Compound | Half-life in Acetone (minutes) | Degradation Product | Reference |
| HFPO-DA (GenX) | ~21 | Fluoroether E-1 | nih.gov |
| HFPO-TA | ~36 | Fluoroether E-2 | nih.govacs.org |
| HFPO-TeA | Not specified | Fluoroether E-3 | nih.govacs.org |
Applications of Hexafluoropropylene Oxide in Advanced Materials Research
Perfluoropolyether (PFPE) Synthesis and Structure-Property Relationships
Hexafluoropropylene oxide is a primary monomer for the synthesis of certain types of perfluoropolyethers (PFPEs), a class of high-performance lubricants and fluids. chemours.comwikipedia.org The anionic polymerization of HFPO, typically catalyzed by fluoride (B91410) ions from sources like cesium fluoride (CsF), yields branched-chain PFPEs. chemwells.comfluorochemie.comwikipedia.org This process involves the nucleophilic attack of the fluoride ion on the central carbon atom of the HFPO ring, leading to a ring-opening polymerization. wikipedia.org The resulting polymer chain consists of repeating this compound units. krytox.com
One of the most well-known commercial PFPEs synthesized from HFPO is Krytox®. chemours.comwikipedia.org These PFPEs are homopolymers of hexafluoropropylene epoxide, resulting in a completely saturated polymer chain containing only carbon, oxygen, and fluorine atoms. krytox.com The structure of these K-type PFPEs is characterized by a branched backbone, which influences their physical and chemical properties. chemwells.comfluorochemie.com
The structure of PFPEs derived from HFPO directly dictates their unique properties:
Thermal and Chemical Stability: The strong carbon-fluorine and carbon-oxygen bonds within the polymer backbone impart exceptional thermal stability and chemical inertness. chemwells.comfluorochemie.comwikipedia.org PFPEs based on poly(this compound) are among the most thermally stable of all PFPE oils. miller-stephenson.com
Lubricity and Viscosity: The ether linkages in the PFPE backbone provide flexibility, allowing these materials to remain liquid over a broad temperature range, even at high molecular weights. oecd.org The viscosity of PFPEs is closely related to their molecular structure and average molecular weight, with higher molecular weight polymers exhibiting lower volatility and a wider liquid temperature range. chemwells.com
Compatibility: PFPEs demonstrate good compatibility with a variety of materials, including plastics and rubbers. chemwells.com
The relationship between the branched structure of HFPO-derived PFPEs and their properties is a key area of research. This structure leads to a lower viscosity index compared to linear PFPEs, but it also contributes to excellent low-temperature fluidity. The molecular weight of these polymers can be controlled during synthesis, typically ranging from 500 to 15,000 g/mol , allowing for the tailoring of properties for specific applications. chemwells.com
Table 1: PFPE Synthesis Methods and Corresponding Structures
| PFPE Type | Monomer(s) | Synthesis Method | General Structure |
| K-Type | This compound (HFPO) | Anionic Polymerization | CF₃CF₂CF₂O[CF(CF₃)CF₂O]nCF(CF₃)COF |
| Y-Type | Hexafluoropropylene (HFP) | Photooxidation | CF₃O(C₃F₆O)m(CF₂O)nCF₃ |
| Z-Type | Tetrafluoroethylene (B6358150) (TFE) | Photooxidation | CF₃(C₂F₄O)m(CF₂O)nCF₃ |
| D-Type | Tetrafluorooxetane | Direct Fluorination | C₃F₇O(CF₂CF₂CF₂O)mC₂F₅ |
Data sourced from CHEMWEELLS and OECD. chemwells.comoecd.org
Fluoroelastomer Development and Performance Enhancement
This compound serves as a crucial building block in the synthesis of monomers used for developing advanced fluoroelastomers. researchgate.net Fluoroelastomers are a class of synthetic rubbers known for their exceptional resistance to high temperatures and aggressive chemicals. wikipedia.org While not a direct monomer in the main chain of most common fluoroelastomers, HFPO is used to create perfluorinated vinyl ethers (PPVEs). chemours.comfluoryx.com These vinyl ethers are then copolymerized with other fluoroalkenes like tetrafluoroethylene (TFE) and vinylidene fluoride (VDF) to produce a variety of fluoroelastomers. fluoryx.com
The incorporation of monomers derived from HFPO can significantly enhance the performance of fluoroelastomers. For instance, the addition of perfluoro(methyl vinyl ether) (PMVE), which can be synthesized from HFPO, improves the low-temperature flexibility of the resulting fluoroelastomer. wikipedia.org The presence of the perfluoroalkoxy side groups introduced via these monomers can disrupt the crystallinity of the polymer backbone, leading to better elasticity at lower temperatures.
Research in this area focuses on synthesizing novel vinyl ether monomers from HFPO to tailor the properties of fluoroelastomers for specific applications. By carefully selecting the structure and concentration of these monomers, it is possible to optimize properties such as:
Fluid resistance
Compression set
Low-temperature performance
Cure characteristics
Fabrication of Perfluorinated Ion-Exchange Membranes
This compound plays a role in the synthesis of monomers used in the production of perfluorinated ion-exchange membranes. These membranes are critical components in various electrochemical applications, including fuel cells and chlor-alkali production. While the most well-known perfluorinated ion-exchange membrane, Nafion®, is synthesized from a copolymer of tetrafluoroethylene and a perfluorinated vinyl ether containing a sulfonyl fluoride group, the synthesis of such functional vinyl ethers can involve intermediates derived from HFPO. societechimiquedefrance.fr
The general approach involves creating a perfluorinated vinyl ether with a functional group that can be converted into an ion-exchange site, such as a sulfonic acid group. societechimiquedefrance.fr HFPO can be used to build the perfluoroalkoxy side chain of these monomers. For example, oligomers of HFPO can be reacted to create a precursor that is then functionalized and converted into a polymerizable vinyl ether.
The resulting perfluorinated ion-exchange membranes exhibit a unique combination of properties:
High Ionic Conductivity: The sulfonic acid groups provide pathways for ion transport through the membrane.
Excellent Chemical and Thermal Stability: The perfluorinated backbone, similar to that of Teflon®, provides exceptional resistance to chemical attack and high temperatures. societechimiquedefrance.fr
Durability: The robust nature of the fluoropolymer matrix ensures a long service life in harsh operating conditions.
Recent research has explored alternative methods for preparing ion-exchange resins that circumvent some of the challenges associated with the traditional copolymerization of tetrafluoroethylene and sulfonyl fluoride vinyl ethers. One approach involves the polymerization of tetrafluoroethylene and allyl alcohol, followed by a grafting reaction with a product derived from HFPO and a sulfonyl-containing compound. google.com This method aims to improve the reactivity and simplify the synthesis process. google.com
Role in High-Performance Fluoropolymers (e.g., Teflon, Krytox)
This compound is a key chemical intermediate in the production of several high-performance fluoropolymers, most notably certain grades of Teflon™ and the Krytox™ family of lubricants. chemours.comwikipedia.orgepa.gov
Teflon™: While the primary monomer for polytetrafluoroethylene (PTFE), the most common form of Teflon®, is tetrafluoroethylene (TFE), HFPO plays a role in the production of other fluoropolymers marketed under the Teflon™ brand. epa.gov Specifically, HFPO is a precursor to perfluoroalkoxy (PFA) and fluorinated ethylene (B1197577) propylene (B89431) (FEP) resins. epa.gov
Perfluoroalkoxy (PFA): PFA is a copolymer of TFE and a perfluorinated vinyl ether. The vinyl ether monomer is synthesized using HFPO as a key starting material. chemours.comfluoryx.com The incorporation of this bulkier comonomer disrupts the highly crystalline structure of PTFE, resulting in a melt-processable fluoropolymer that retains excellent chemical and thermal resistance, similar to PTFE.
Fluorinated Ethylene Propylene (FEP): FEP is a copolymer of TFE and hexafluoropropylene (HFP). HFPO is produced from the oxidation of HFP, and the technologies are closely linked. chemours.com
Furthermore, the dimer acid of HFPO, known as HFPO-DA or GenX, is used as a processing aid in the polymerization of some fluoropolymers, including certain types of Teflon™. epa.govchemours.comnih.govwikipedia.org It acts as a surfactant to help control the polymerization process and the size of the resulting polymer particles. chemours.comwikipedia.org
Krytox™: As detailed in section 8.1, Krytox™ lubricants are perfluoropolyethers (PFPEs) synthesized directly from the polymerization of this compound. chemours.comwikipedia.orgkrytox.com These materials are essentially liquid forms of fluoropolymers. The polymerization of HFPO yields a branched poly(this compound) structure that is responsible for the exceptional properties of Krytox™ lubricants, including: krytox.commiller-stephenson.com
Extreme temperature stability
Chemical inertness
Non-flammability
Excellent lubricity in demanding environments
The greases in the Krytox™ line are formulated by thickening these PFPE base oils with polytetrafluoroethylene (PTFE), further highlighting the interconnectedness of these fluoropolymer technologies. krytox.commiller-stephenson.com
Emerging Research Areas and Future Directions in Hexafluoropropylene Oxide Science
Sustainable and Green Chemical Synthesis of Hexafluoropropylene Oxide
The traditional synthesis of this compound (HFPO) is undergoing a significant transformation towards more sustainable and environmentally friendly methods. Historically, liquid-phase oxidation of hexafluoropropylene (HFP) using agents like sodium hypochlorite (B82951) or hydrogen peroxide has been employed, but these methods are gradually being replaced due to concerns over hazardous wastewater generation. mdpi.com The main industrial production method, which involves the liquid-phase oxidation of HFP with molecular oxygen, typically operates under high pressure and requires sophisticated equipment, making continuous processing a challenge. mdpi.com
Current research is heavily focused on gas-phase direct epoxidation of HFP using molecular oxygen, which represents a cleaner and simpler reaction system. mdpi.com This approach is considered a promising direction for industrial applications. mdpi.com Another avenue of research explores the use of alternative solvent systems to improve reaction efficiency and safety. For instance, a liquid-phase oxidation method using a mixture of perfluoropolyethers and fluorocarbon as a solvent has been developed. google.com This system, when combined with a metallic oxide catalyst, can lower the required reaction temperature and significantly increase the solubility of HFP in the solvent, thereby improving reaction selectivity. google.com These advancements align with the principles of green chemistry by reducing waste, lowering energy consumption, and simplifying industrial processes.
Development of Novel Catalytic Systems for HFPO Transformations
The development of highly efficient and selective catalysts is crucial for both the synthesis of HFPO and the transformation of its derivatives. Research into novel catalytic systems is a vibrant area, with significant progress in heterogeneous catalysis for gas-phase reactions and advanced oxidation/reduction processes for derivative degradation.
For the direct gas-phase epoxidation of HFP to HFPO, catalysts based on various metals such as silver, copper, barium, and cobalt supported on porous materials are being investigated. researchgate.net Silver-based catalysts, in particular, have shown promise. For example, an Ag/γ-Al2O3 catalyst was reported to achieve an HFPO selectivity of up to 41.1%. researchgate.net Further modification of this system with cesium (Cs) was found to improve the yield. researchgate.net Copper-impregnated HZSM-5 zeolites have also been identified as effective catalysts for this transformation, with research indicating that the isolated Cu²⁺ species is key to the catalytic activity. mdpi.com The highest HFPO yield with this copper-based system was achieved at a reaction temperature of approximately 180°C. mdpi.com
Beyond synthesis, novel catalytic systems are being designed for the degradation of persistent HFPO derivatives, such as those found in contaminated water. A photo-induced advanced reduction method using a UV/sulfite/iodide system can effectively degrade HFPO trimer acid (HFPO-TA) under mild conditions by generating hydrated electrons. iwaponline.com For the degradation of this compound dimer acid (HFPO-DA), also known as GenX, electrochemical oxidation at a boron-doped diamond anode has proven effective for mineralization. researchgate.net Mechanistic studies show that while hydroxyl radicals are unreactive toward HFPO-DA, electrochemically activated sulfate (B86663) can facilitate its oxidation. researchgate.net Another innovative approach involves a UV/bisulfite system enhanced with α-Fe2O3 nanoparticles, which creates a hydrophobic confinement that promotes the degradation and defluorination of GenX. acs.org
Catalytic Systems for Gas-Phase Epoxidation of Hexafluoropropylene (HFP)
| Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|
| Silver (Ag) | γ-Alumina (γ-Al2O3) | Achieved HFPO selectivity of 41.8%. Modification with Cs improved selectivity and yield. | researchgate.net |
| Copper (Cu) | HZSM-5 Zeolite | Highest HFPO yield obtained around 180°C. Isolated Cu2+ identified as the active species. | mdpi.com |
| Metallic Oxides | Not specified | Used in a liquid-phase oxidation process to reduce reaction temperatures and improve selectivity. | google.com |
Advanced Functional Materials from this compound
This compound is a versatile chemical intermediate used to synthesize a wide range of advanced functional materials with exceptional properties. chemours.com Its ability to polymerize and serve as a building block for complex fluorinated molecules makes it indispensable in several high-tech industries. chemours.comwell-labs.com
One of the primary applications of HFPO is in the production of high-performance fluoropolymers. chemours.com It is a key precursor to the monomer perfluorinated propyl vinyl ether (PPVE), which is copolymerized with tetrafluoroethylene (B6358150) (TFE) to produce perfluoroalkoxy (PFA) copolymers. nih.gov These PFA materials are known for their excellent thermal stability and chemical resistance. HFPO itself can be polymerized to form perfluoropolyether (PFPE) fluids, such as the commercially available Krytox™ lubricants, which are valued for their reliability under severe conditions. chemours.comnih.gov
HFPO-derived monomers are also critical for creating ion-exchange membranes. For instance, the functional perfluorovinyl ether used to produce Nafion®, a perfluorinated sulfonic acid ionomer membrane widely employed in fuel cells, is derived from HFPO. nih.gov In the field of energy storage, polymers incorporating hexafluoropropylene, the precursor to HFPO, are being developed as advanced materials for batteries. Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) is used as a polymer matrix to create composite solid electrolytes for all-solid-state lithium metal batteries, offering high ionic conductivity and excellent mechanical properties. mpg.demdpi.com Furthermore, researchers are creating novel amphiphilic materials, such as oligo(HFPO)-b-oligo(ethylene glycol) diblock co-oligomers, which can function as highly specialized surfactants. rsc.org
Comprehensive Mechanistic Understanding of Environmental Interactions and Biological Pathways of HFPO Derivatives
As the use of HFPO-based materials continues, a comprehensive understanding of the environmental fate and biological effects of their derivatives, particularly perfluoroether carboxylic acids (PFECAs) like HFPO-DA (GenX) and its homologues, has become a major research priority.
Environmental Interactions: HFPO derivatives exhibit distinct environmental behaviors compared to legacy per- and polyfluoroalkyl substances (PFAS). The ether bond in their structure is thought to make them more degradable. nih.gov HFPO-DA, for example, is highly volatile, which facilitates its long-distance atmospheric transport and subsequent accumulation in media like dust. nih.gov It is also readily taken up by plants, with studies showing that HFPO-DA tends to accumulate in the shoots of lettuce, a process mediated by active transport mechanisms involving anion channels and aquaporins. nih.govresearchgate.net The degradation of these compounds in water is also an area of intense study. Research on the degradation of HFPO-TA in a UV/sulfite/iodide system has revealed that common aqueous constituents, such as bicarbonate and phosphate (B84403) ions, can significantly inhibit the defluorination process, providing crucial mechanistic insight into its environmental persistence and potential remediation strategies. iwaponline.com
Biological Pathways: Significant research efforts are aimed at elucidating the specific molecular mechanisms through which HFPO derivatives exert biological effects. Toxicological studies have identified the liver as a primary target organ in rodents. nih.gov It has been demonstrated that liver effects induced by HFPO-DA in mice are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a well-established mode of action for rodent hepatocarcinogenesis. nih.govoup.com Another identified biological pathway involves the disruption of tryptophan metabolism; HFPO-DA exposure in mice was found to cause a shift in the kynurenine (B1673888) pathway, leading to endoplasmic reticulum stress and activation of the NF-κB signaling pathway. mdpi.com To better understand the distribution and kinetics of these compounds in the body, researchers are employing physiologically based toxicokinetic (PBTK) models. acs.org These models have revealed that HFPO-trimer acid (HFPO-TA) has a high volume of distribution and a remarkable tendency to accumulate in the liver. acs.org Molecular docking simulations are also being used to investigate how these molecules interact with key transport proteins, providing a more detailed picture of their biological fate. acs.org
Integration of Machine Learning and AI in HFPO Research
The integration of machine learning (ML) and artificial intelligence (AI) is rapidly accelerating research and development in HFPO science. These advanced computational tools are being applied to analyze complex datasets, predict chemical properties, and guide the design of new materials and processes.
One prominent application is in toxicology and exposure science. Researchers have successfully used ML algorithms, such as recursive feature elimination, to analyze large transcriptome datasets from different species exposed to HFPO-DA (GenX). mdpi.comnih.gov This approach identified a set of seven key genes that can serve as potential biomarkers for classifying exposure to GenX across humans, mice, and rats. mdpi.comnih.gov ML models, including the random forest method, are also being developed to predict critical toxicokinetic parameters, such as the biological half-lives of various PFAS, including HFPO derivatives, in multiple species, helping to fill crucial data gaps for risk assessment. nih.gov
In environmental science, ML models are being evaluated for their ability to predict the uptake and translocation of HFPO-DA and HFPO-TA in plants from hydroponic systems, which has strong implications for food safety. acs.org Beyond predictive modeling, computational chemistry and AI are being used to accelerate the discovery of new materials. In silico screening techniques, for example, allow for the rapid evaluation of potential new photocatalysts for organic transformations, significantly reducing the time and experimental effort required for their development. ims.ac.jp The use of specialized computational tools to perform complex theoretical analyses, such as Distortion/Interaction Activation Strain analysis, is also providing deeper insights into the fundamental reactivity of the HFPO molecule, which is essential for designing novel chemical transformations. mdpi.com
Key Genes in HFPO-DA (GenX) Exposure Identified by Machine Learning
A study utilizing machine learning algorithms on transcriptome datasets identified seven key genes as potential variables for classifying GenX-exposed samples across human, mouse, and rat models. mdpi.comnih.gov
| Gene Symbol | Gene Name |
|---|---|
| TTR | Transthyretin |
| ATP6V1B1 | ATPase H+ Transporting V1 Subunit B1 |
| EPHX1 | Epoxide Hydrolase 1 |
| ITIH3 | Inter-alpha-trypsin Inhibitor Heavy Chain 3 |
| ATXN10 | Ataxin 10 |
| UBXN1 | UBX Domain Protein 1 |
| HPX | Hemopexin |
Q & A
Q. What are the primary synthetic routes for HFPO, and how do reaction conditions influence yield?
HFPO is synthesized via epoxidation of hexafluoropropylene (HFP) using oxidizing agents like sodium hypochlorite (NaOCl) in a two-phase solvent system. Hydrofluoroethers (e.g., C₄F₉OCH₃) are preferred as solvents over ozone-depleting alternatives like CFC-112. Key parameters include solvent polarity, reaction time (e.g., 20 minutes at room temperature), and phase transfer catalysts (e.g., quaternary ammonium salts), which enhance selectivity (>70%) and yield (>40%) by stabilizing intermediates .
Q. How is HFPO characterized structurally and thermodynamically in laboratory settings?
Structural confirmation is achieved through mass spectrometry (electron ionization) and nuclear magnetic resonance (NMR). Thermodynamic properties such as boiling point (231.2–246 K) and vapor pressure (680.85 kPa at 25°C) are determined using standardized methods (e.g., NIST protocols). Discrepancies in boiling points across studies may arise from measurement techniques or impurities .
Q. What are the principal applications of HFPO in polymer chemistry?
HFPO serves as a precursor for fluorinated vinyl ether monomers (e.g., PPVE, PMVE), which are copolymerized with tetrafluoroethylene (TFE) to produce melt-processable fluoroplastics and elastomers. These polymers exhibit high thermal stability (>300°C) and chemical resistance, making them suitable for aerospace and semiconductor industries .
Advanced Research Questions
Q. How can HFPO synthesis be optimized to minimize byproduct formation?
Computational modeling (e.g., density functional theory) identifies reaction pathways favoring HFPO over side products like hexafluoroacetone. Experimental optimization involves adjusting NaOH concentration (0.1–1.0 M) to control pH and using hydrofluoroether co-solvents to reduce hydrolysis of reactive intermediates. Recent studies report 90% selectivity via iterative parameter tuning .
Q. What mechanisms underlie the hepatotoxicity of HFPO-derived compounds like HFPO-DA and HFPO-TA?
In vivo studies on mice reveal dose-dependent hepatomegaly and necrosis (e.g., 30.8 μg/g liver accumulation at 0.5 mg/kg/d exposure). Transcriptomic analyses show dysregulation of PPAR pathways and carcinogenesis markers (e.g., AFP, c-MYC). Comparative toxicokinetics indicate HFPO-TA has 5× higher bioaccumulation potential than PFOA, necessitating structure-activity relationship (SAR) studies for safer alternatives .
Q. What advanced analytical techniques are used to quantify HFPO and its derivatives in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) achieves detection limits of 0.1 ng/L for HFPO-DA. The SCIEX 7500 system enables multi-component PFAS screening, with collision energy optimization (10–40 eV) enhancing sensitivity for ether-linked compounds .
Q. How do molecular structural features affect the environmental persistence of HFPO oligomers?
The ether bond and CF₃ branches in HFPO-DA and HFPO-TA confer resistance to hydroxyl radical oxidation. Quantum chemical calculations (e.g., HOMO-LUMO gaps) reveal that hydrated electrons (eₐq⁻) preferentially cleave the ether bond, achieving >90% defluorination in UV/sulfite systems. Structure-persistence relationships highlight the role of steric hindrance in delaying mineralization .
Q. What strategies improve the degradation efficiency of HFPO derivatives in water treatment systems?
Nanofiltration (NF90 membranes) removes 99.5% of HFPO-DA, while electrochemical oxidation with boron-doped diamond electrodes mineralizes the rejectate at 10× lower energy costs. Synergistic treatment trains (e.g., NF + electrochemical) reduce electrode fouling and operational expenses by concentrating contaminants before destructive treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
